Di-p-tolylphosphine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCGNXXNRAXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)PC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400514 | |
| Record name | Di-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-60-3 | |
| Record name | Di-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Di-p-tolylphosphine (CAS No. 1017-60-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Di-p-tolylphosphine, a crucial organophosphorus compound utilized as a ligand in catalysis and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates a key catalytic cycle. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the effective application of this compound.
Introduction
This compound is a secondary phosphine characterized by the presence of two para-tolyl groups attached to a phosphorus atom. Its electron-donating tolyl groups and steric bulk make it an effective ligand for various transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The stability and reactivity of the metal complexes formed with this compound are central to its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, storage, and application in experimental settings.
Table 1: Quantitative Data for this compound
| Property | Value |
| CAS Number | 1017-60-3[1] |
| Molecular Formula | C₁₄H₁₅P[1] |
| Molecular Weight | 214.25 g/mol [1] |
| Boiling Point | 122-124 °C (at 2 Torr) |
| Appearance | Colorless to pale yellow liquid or solid |
| 31P NMR | Spectral data available in public databases[2] |
| Solubility | Soluble in most organic solvents; insoluble in water. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application as a ligand in a Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a Grignard reaction.
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dichlorophenylphosphine
-
Iodine (as initiator)
-
Schlenk line and oven-dried glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a crystal of iodine to initiate the reaction.
-
Slowly add a solution of p-bromotoluene in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction mixture should become warm and cloudy, indicating the formation of the Grignard reagent (p-tolylmagnesium bromide).
-
Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Dichlorophenylphosphine: Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., potassium carbonate, potassium phosphate)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Schlenk tube and oven-dried glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk tube, add palladium(II) acetate and this compound under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide, arylboronic acid, and the base to the Schlenk tube.
-
Add the solvent to the reaction mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key aspects of the chemistry of this compound.
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to Di-p-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolylphosphine is an organophosphorus compound that has garnered significant interest within the scientific community, particularly for its role as a versatile ligand in transition metal catalysis. Its unique electronic and steric properties make it a valuable tool in synthetic organic chemistry, enabling a variety of chemical transformations crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.
Physicochemical Properties
This compound, with the chemical formula C14H15P, is a secondary phosphine characterized by the presence of two tolyl groups attached to a phosphorus atom. The molecular structure of this compound contributes to its specific reactivity and coordination chemistry. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 214.24 g/mol | [1] |
| Chemical Formula | C14H15P | [1] |
| IUPAC Name | bis(4-methylphenyl)phosphane | [1] |
| CAS Number | 1017-60-3 | [1] |
| Exact Mass | 214.091137476 Da | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a di-p-tolyl-substituted phosphorus halide with a reducing agent. A general experimental protocol for the synthesis of tertiary phosphines, which can be adapted for this compound, is outlined below. This protocol is based on the reaction of a chlorophosphine with an organometallic reagent.
Synthesis of this compound from Di-p-tolylchlorophosphine
Materials:
-
Di-p-tolylchlorophosphine
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A Schlenk flask is charged with di-p-tolylchlorophosphine under an inert atmosphere. Anhydrous solvent (diethyl ether or THF) is added to dissolve the starting material.
-
Reduction: The solution is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH4 in the same anhydrous solvent) is added dropwise with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride, while maintaining a low temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent. The combined organic extracts are then washed with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure this compound.
Applications in Catalysis
This compound is widely employed as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The steric bulk and electron-donating properties of the this compound ligand play a crucial role in the efficiency and selectivity of the catalytic cycle.
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, where this compound (L) is used as a ligand.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Workflow Description:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by this compound ligands (L), reacts with an aryl halide (R1-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (R2-B(OR)2), activated by a base, transfers the R2 group to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (R1 and R2) on the palladium center are coupled and eliminated from the metal, forming the desired product (R1-R2) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
This compound is a key ancillary ligand in the field of catalysis, offering a balance of steric and electronic properties that facilitate a wide range of important chemical transformations. Understanding its fundamental properties and the protocols for its synthesis and application is essential for researchers and professionals engaged in synthetic chemistry and drug development. The continued exploration of phosphine ligands like this compound will undoubtedly lead to the discovery of even more efficient and selective catalytic systems.
References
Di-p-tolylphosphine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of Di-p-tolylphosphine (CAS No. 1017-60-3), a significant organophosphorus compound utilized in various chemical syntheses and as a ligand in catalysis. This document collates available data on its physical characteristics, spectroscopic signature, and safe handling protocols, presenting them in a structured format for ease of reference and application in research and development.
Core Physical Properties
This compound, with the chemical formula C₁₄H₁₅P, is a compound that can exist as a colorless to pale yellow liquid or a solid.[1] Its pyrophoric nature, spontaneously igniting upon exposure to air, necessitates handling under an inert atmosphere.[2]
| Property | Value | Source(s) |
| CAS Number | 1017-60-3 | [3][4] |
| Molecular Formula | C₁₄H₁₅P | [3][4] |
| Molecular Weight | 214.24 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 122-124 °C at 2 Torr | [3] |
| Calculated XLogP3-AA | 3.8 | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: As a phosphine, this compound will exhibit a characteristic chemical shift in the ³¹P NMR spectrum.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the tolyl groups and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the methyl carbons and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H bonds in the aromatic and methyl groups, as well as P-C stretching vibrations.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of this compound, with the molecular ion peak expected at m/z 214.24.
Experimental Protocols
Due to the air-sensitive nature of this compound, all experimental procedures must be conducted under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.
Synthesis of this compound
A general approach to synthesizing diarylphosphines involves the reaction of a Grignard reagent with a dichlorophosphine. The following is a representative, though not explicitly detailed for this specific compound, synthetic strategy:
Reaction Scheme:
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Dichlorophosphine source (e.g., phenyldichlorophosphine as a starting point for a related synthesis)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line glassware
Procedure Outline:
-
Grignard Reagent Formation: Prepare the p-tolylmagnesium bromide Grignard reagent by reacting 4-bromotoluene with magnesium turnings in anhydrous ether or THF under an inert atmosphere.
-
Phosphination: Slowly add the dichlorophosphine source to the freshly prepared Grignard reagent at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with a saturated ammonium chloride solution. The organic layer is then separated, dried, and the solvent removed under vacuum. The resulting crude this compound is then purified, for example by vacuum distillation.
Determination of Physical Properties
Standard methods for determining physical properties must be adapted for air-sensitive compounds.
Melting Point Determination: For solid samples, the melting point can be determined using a standard melting point apparatus. The capillary tube should be filled and sealed under an inert atmosphere in a glovebox to prevent oxidation of the sample.
Boiling Point Determination: The boiling point at reduced pressure can be determined by vacuum distillation. The apparatus should be assembled and purged with an inert gas before heating.
Solubility Determination: The solubility in various organic solvents can be determined by adding a known mass of this compound to a known volume of solvent under an inert atmosphere until saturation is reached. The concentration of the saturated solution can then be determined using techniques like ³¹P NMR spectroscopy.
Safety and Handling
This compound is classified as a pyrophoric substance and may ignite spontaneously on contact with air.[2] It is crucial to handle this compound under a strict inert atmosphere (nitrogen or argon) at all times.[2] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood. In case of spills, the area should be blanketed with an inert absorbent material.
Logical Workflow for Handling Air-Sensitive Phosphines
The following diagram illustrates a decision-making process for the safe and effective handling of air-sensitive phosphines like this compound.
Caption: Decision flowchart for selecting the appropriate experimental setup.
References
An In-Depth Technical Guide to the Synthesis of Di-p-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic protocols for di-p-tolylphosphine, a key organophosphorus ligand in catalysis and organic synthesis. The document details two principal methodologies: the Grignard reaction pathway and the reduction of this compound oxide. Included are detailed experimental procedures, tabulated quantitative data for comparative analysis, and visual diagrams of the synthetic workflows.
Introduction
This compound is a crucial organophosphorus compound widely utilized as a ligand in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its steric and electronic properties, influenced by the two p-tolyl groups, play a significant role in the stability and reactivity of the catalytic species. This guide outlines the most common and effective laboratory-scale methods for its synthesis.
Synthetic Pathways
Two primary routes for the synthesis of this compound are presented:
-
Method A: Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a phosphorus electrophile.
-
Method B: Reduction of this compound Oxide: This method involves the deoxygenation of the corresponding phosphine oxide, which can be a more accessible starting material or an oxidation byproduct that can be recycled.
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic routes is depicted below.
Caption: Overview of the Grignard and Reduction pathways for this compound synthesis.
Experimental Protocols
Method A: Grignard Reaction Synthesis
This protocol is adapted from established methods for the synthesis of triarylphosphines via Grignard reagents.[1]
Step 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
References
An In-depth Technical Guide to the Synthesis of Di-p-tolylphosphine and its Role in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of di-p-tolylphosphine, a crucial phosphine ligand in modern organic chemistry. This document details established synthetic methodologies, purification techniques, and analytical characterization. Furthermore, it explores the pivotal role of this compound as a ligand in transition metal catalysis, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound [(4-CH₃C₆H₄)₂PH] is an organophosphorus compound that has garnered significant attention as a ligand in catalysis. Its unique electronic and steric properties, imparted by the electron-donating p-tolyl groups, make it an effective ligand for stabilizing metal centers and promoting a variety of catalytic transformations. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug development, providing detailed protocols and data to support their work.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The two most common and effective methods are the reaction of a Grignard reagent with a phosphorus halide and the reduction of the corresponding phosphine oxide.
Synthesis via Grignard Reaction
This is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a p-tolyl Grignard reagent with a phosphorus halide, typically phosphorus trichloride or a dichlorophosphine.
Reaction Scheme:
An alternative one-pot synthesis can be envisioned where the Grignard reagent is reacted with phosphorus trichloride in a controlled stoichiometry to favor the formation of di-p-tolyldichlorophosphine, which is then reduced in situ.
Experimental Protocol:
A detailed experimental protocol for the synthesis of tri(o-tolyl)phosphine, which can be adapted for this compound, involves the reaction of the corresponding Grignard reagent with phosphorus trichloride. The resulting crude product is then purified by recrystallization from ethanol to yield the desired phosphine.
Representative Experimental Protocol (Adapted from related syntheses):
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃) or Di-p-tolylchlorophosphine
-
Lithium aluminum hydride (LiAlH₄) (for reduction step if starting from the chlorophosphine)
-
Anhydrous solvent for reaction (e.g., diethyl ether, THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Solvent for purification (e.g., ethanol, hexanes)
Procedure:
-
Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Phosphorus Halide: The Grignard solution is cooled to 0 °C. A solution of the phosphorus halide (e.g., di-p-tolylchlorophosphine) in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexanes.
Synthesis via Reduction of this compound Oxide
An alternative and often high-yielding method is the reduction of this compound oxide. This precursor is generally more stable and easier to handle than the corresponding phosphine. Various reducing agents can be employed for this transformation.
Reaction Scheme:
Experimental Protocol:
A general and efficient method for the reduction of phosphine oxides involves the use of a silane reducing agent, such as trichlorosilane, in the presence of a base.
Representative Experimental Protocol (Adapted from related syntheses):
Materials:
-
This compound oxide
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (NEt₃) or other suitable base
-
Anhydrous toluene or other high-boiling aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvent for purification (e.g., ethanol, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, this compound oxide and anhydrous toluene are placed.
-
Addition of Reagents: Triethylamine is added to the suspension. The mixture is then cooled to 0 °C, and trichlorosilane is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: After completion, the reaction mixture is cooled to room temperature and cautiously quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or recrystallization.
Data Presentation
Quantitative data for this compound and its oxide precursor are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties
| Property | This compound | This compound Oxide |
| CAS Number | 1017-60-3[1][2][3][4][5] | 2409-61-2 |
| Molecular Formula | C₁₄H₁₅P[1][3][5] | C₁₄H₁₅OP |
| Molecular Weight | 214.24 g/mol [1][3][5] | 230.25 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[2] | White crystalline solid |
| Boiling Point | 122-124 °C @ 2 Torr[1] | 400 °C (decomposes) |
| Melting Point | Not reported | 96 °C |
| Purity | 95-99% (commercial)[1][4] | ≥95% (commercial) |
Table 2: Spectroscopic Data (Predicted based on analogous compounds)
| Spectroscopic Data | This compound (Predicted) | Reference Compound and Data |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.0 (m, 8H, Ar-H), ~4.5 (d, 1H, P-H), ~2.3 (s, 6H, CH₃) | Diphenyl(p-tolyl)phosphine shows aromatic protons in the range of 7.3-7.0 ppm and a methyl singlet at 2.35 ppm. |
| ¹³C NMR (CDCl₃, δ) | ~138 (d), ~134 (d), ~129 (d), ~128 (d), ~21 (s) | Tri-p-tolylphosphine shows aromatic carbons between 139-129 ppm and a methyl carbon at 21.7 ppm. |
| ³¹P NMR (CDCl₃, δ) | ~ -10 to -40 ppm | The ³¹P NMR chemical shift for secondary phosphines typically appears in the upfield region. For example, diphenylphosphine has a chemical shift of -41 ppm. |
Mandatory Visualization
Synthesis Workflow
The general workflow for the synthesis of this compound via the Grignard reaction is depicted below.
Caption: Workflow for the synthesis of this compound.
Application in Catalysis: Suzuki-Miyaura Coupling
This compound is a valuable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[6][7][8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and application of this compound. The synthetic protocols, though based on analogous procedures, offer a solid foundation for the laboratory preparation of this important ligand. The provided data and visualizations are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, aiding in the design and execution of synthetic routes that employ this versatile phosphine ligand. Further research to establish definitive spectroscopic data and optimized reaction yields for the synthesis of this compound is encouraged.
References
- 1. 1017-60-3[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 2. CAS 1017-60-3: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound , 95% , 1017-60-3 - CookeChem [cookechem.com]
- 5. This compound | C14H15P | CID 4187661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Di-p-tolylphosphine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for di-p-tolylphosphine. Due to the limited availability of direct stability studies on this compound, this document extrapolates data from its oxide and structurally related phosphine compounds to provide the most comprehensive guidance.
Core Concepts: Understanding the Instability of this compound
This compound [(4-CH₃C₆H₄)₂PH] is a secondary phosphine that is susceptible to oxidation. The primary degradation pathway is the oxidation of the phosphorus (III) center to a phosphorus (V) center, forming this compound oxide. This reactivity is a key consideration for its handling and storage. The stability of this compound is influenced by several factors, including:
-
Atmosphere: The presence of oxygen will facilitate oxidation.
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Light: Exposure to light can potentially promote photo-oxidation.
-
Moisture: While less reactive than with oxygen, prolonged exposure to moisture should be avoided.
Quantitative Data Summary
The following tables summarize the available physical and chemical property data for this compound and its common degradation product, this compound oxide.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅P |
| Molecular Weight | 214.24 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Soluble in organic solvents |
Table 2: Physical and Chemical Properties of this compound Oxide
| Property | Value |
| Molecular Formula | C₁₄H₁₅OP |
| Molecular Weight | 230.25 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 96 °C |
| Storage | 4°C, protect from light, stored under nitrogen[1] |
Table 3: Recommended Storage and Handling Conditions for Related Arylphosphines
| Compound | Storage Temperature | Atmosphere | Incompatibilities |
| Tri(o-tolyl)phosphine | Store below +30°C | Inert atmosphere | Strong oxidizing agents |
| Tri(p-tolyl)phosphine | Room Temperature | Inert atmosphere | Strong oxidizing agents |
Experimental Protocols: General Handling of Air-Sensitive Phosphines
Protocol 1: Inert Atmosphere Handling
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Inerting: The container of this compound should be allowed to reach room temperature before opening. The container should be opened under a positive pressure of inert gas.
-
Manipulation: All transfers and manipulations of this compound should be carried out using Schlenk line techniques or within a glovebox.
-
Solvents: Solvents used to prepare solutions of this compound should be thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
Protocol 2: Storage
-
Primary Container: Store this compound in its original, tightly sealed container.
-
Secondary Containment: Place the primary container within a secondary container, such as a desiccator or a sealed bag, that has been purged with an inert gas.
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.
-
Light: Protect from light by storing in an opaque container or in a dark location.
Visualization of Stability and Storage Logic
The following diagram illustrates the key factors influencing the stability of this compound and the corresponding recommended storage conditions to mitigate degradation.
Caption: Logical workflow for ensuring this compound stability.
Conclusion
While this compound is a valuable reagent in research and development, its inherent sensitivity to atmospheric oxygen necessitates careful handling and storage. By adhering to the principles of inert atmosphere techniques, maintaining cool and dark storage conditions, and using tightly sealed containers, the shelf-life and purity of this compound can be effectively preserved. For critical applications, it is recommended to verify the purity of the phosphine prior to use, particularly if it has been stored for an extended period.
References
Di-p-tolylphosphine: A Technical Guide to Air and Moisture Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-p-tolylphosphine [(CH₃C₆H₄)₂PH] is a secondary phosphine widely utilized as a ligand in transition metal catalysis and as a precursor in the synthesis of more complex organophosphorus compounds. Its efficacy in these applications is intrinsically linked to the trivalent state of its phosphorus atom. However, like most secondary phosphines, this compound is susceptible to reaction with atmospheric oxygen and moisture, which can alter its chemical structure and compromise its performance. This technical guide provides an in-depth analysis of the air and moisture sensitivity of this compound, offering a summary of its reactivity, recommended handling protocols, and a discussion of its degradation products. While direct quantitative kinetic data for this compound is not extensively documented in publicly available literature, this guide infers its stability characteristics from established principles of phosphine chemistry and data from analogous compounds.
Introduction to this compound
This compound is an organophosphorus compound featuring a phosphorus atom bonded to two p-tolyl groups and one hydrogen atom. The phosphorus atom possesses a lone pair of electrons, which is fundamental to its role as a nucleophile and a ligand for transition metals. The electronic properties of the p-tolyl groups influence the electron density at the phosphorus center, thereby modulating its reactivity and coordinating ability.
Sensitivity to Atmospheric Oxygen (Air)
Secondary phosphines are generally susceptible to oxidation by atmospheric oxygen. The lone pair of electrons on the phosphorus atom can react with molecular oxygen, leading to the formation of the corresponding phosphine oxide. For this compound, this reaction yields this compound oxide.
Reaction Pathway: Oxidation
The oxidation of this compound proceeds via the reaction of the phosphorus (III) center with oxygen to form a phosphorus (V) species.
-
Reactant: this compound [(CH₃C₆H₄)₂PH]
-
Oxidant: Atmospheric Oxygen (O₂)
-
Product: this compound oxide [(CH₃C₆H₄)₂P(O)H]
This transformation is generally irreversible under standard laboratory conditions. The resulting this compound oxide is a stable, white crystalline solid.[1] The formation of this oxide is detrimental to catalytic reactions where the phosphine is intended to act as a ligand, as the oxidized form has significantly different electronic and steric properties and is a poor ligand for most transition metals.
dot
Caption: Oxidation of this compound to this compound oxide.
Sensitivity to Moisture
The reactivity of this compound with water (hydrolysis) is less pronounced than its oxidation. However, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic catalysts, can potentially lead to degradation. The P-H bond in secondary phosphines has some hydridic character, but its reaction with water is generally slow.
It is important to note that for many applications, the primary concern is the exclusion of oxygen, and the measures taken to prevent oxidation (i.e., use of inert atmospheres) are also effective at excluding moisture.
Quantitative Data Summary
| Compound | Formula | Physical State | Melting Point (°C) | Air Sensitivity | Moisture Sensitivity |
| This compound | (CH₃C₆H₄)₂PH | Colorless liquid | N/A | High (inferred) | Moderate (inferred) |
| This compound oxide | (CH₃C₆H₄)₂P(O)H | White crystalline solid | 96 | Low | Low |
Experimental Protocols and Handling
Given the air-sensitive nature of this compound, stringent air-free techniques are mandatory to preserve its integrity. The following protocols are recommended.
Storage
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a desiccator or a glovebox is recommended.
Handling: Glovebox vs. Schlenk Line
The choice between a glovebox and a Schlenk line depends on the scale of the experiment and the specific manipulations required.
-
Glovebox: Provides a controlled inert atmosphere for all manipulations, including weighing and transferring the reagent. This is the preferred method for handling solid phosphines and for preparing stock solutions.
-
Schlenk Line: A viable alternative for handling liquids and solutions. It allows for the manipulation of the reagent under an inert atmosphere using syringes and cannulas.
dot
Caption: Recommended workflow for handling this compound.
Experimental Protocol: General Procedure for Use in a Catalytic Reaction
This protocol outlines the general steps for using this compound in a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reagent Transfer:
-
If this compound is a liquid, it should be transferred using a gas-tight syringe that has been flushed with inert gas.
-
If it is a solid, it should be weighed and transferred in a glovebox. If a glovebox is not available, a rapid transfer under a positive flow of inert gas can be performed, although this carries a higher risk of partial oxidation.
-
-
Reaction Setup: The reaction vessel should be assembled and purged with an inert gas. The degassed solvent is then added via cannula or syringe. This compound is introduced, followed by other reagents.
-
Reaction Monitoring: The reaction should be maintained under a positive pressure of inert gas throughout its duration. This is typically achieved by connecting the reaction vessel to a bubbler.
Conclusion
This compound is a valuable reagent whose utility is contingent on maintaining its phosphorus (III) oxidation state. Based on the established principles of phosphine chemistry, it is highly sensitive to atmospheric oxygen and should be handled with appropriate air-free techniques. The primary degradation product is this compound oxide, the formation of which can be minimized through the stringent exclusion of air during storage and handling. Adherence to the protocols outlined in this guide will help ensure the integrity of this compound, leading to more reliable and reproducible results in research and development.
References
Commercial Sourcing and Application of Di-p-tolylphosphine in Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Di-p-tolylphosphine, a crucial phosphine ligand in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. This document offers a comparative summary of commercial suppliers, a detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction, and a visualization of the catalytic cycle.
Commercial Suppliers of this compound
Sourcing high-purity this compound is critical for reproducible and efficient catalytic reactions. The following table summarizes the offerings from various commercial suppliers. It is important to distinguish between this compound (CAS No. 1017-60-3) and its oxidized form, this compound oxide (CAS No. 2409-61-2), as their applications differ significantly.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Strem Chemicals | This compound, 99% | 1017-60-3 | 99% | 2g, 10g | $151.00 (2g), $599.00 (10g) |
| ChemicalBook | This compound | 1017-60-3 | N/A | N/A | $148 - $1367.98 |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound and other tolylphosphine ligands are widely employed in palladium-catalyzed cross-coupling reactions due to their steric and electronic properties that influence the efficiency of the catalytic cycle. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a prominent application.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a tolylphosphine ligand. This protocol is based on established procedures for similar phosphine ligands and should be optimized for specific substrates.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Tolylphosphine ligand (e.g., this compound)
-
Aryl halide (bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium source and the phosphine ligand (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of anhydrous solvent. The mixture is stirred at room temperature for 15-30 minutes.
-
Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Addition of Catalyst and Solvent: The pre-formed catalyst solution and additional anhydrous solvent are added to the reaction flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism involving a series of key steps. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating these transformations.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications, further optimization of reaction conditions is recommended.
Methodological & Application
Application Notes and Protocols for Di-p-tolylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Di-p-tolylphosphine as a ligand in various palladium-catalyzed cross-coupling reactions. This compound is a commercially available, air-stable phosphine ligand that serves as an effective ancillary ligand in numerous palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. Its electronic and steric properties contribute to the stability and reactivity of the palladium catalyst, making it a versatile tool in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Catalyst Preparation: Bis(this compound)palladium(II) Chloride
The pre-catalyst, Bis(this compound)palladium(II) chloride, can be readily synthesized from palladium(II) chloride and this compound. This stable complex can be used directly in cross-coupling reactions.
Experimental Protocol: Catalyst Synthesis
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Benzonitrile (or Acetonitrile)
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add this compound (2.1 equivalents, 11.8 mmol).
-
Add benzonitrile (30 mL).
-
Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Heat the mixture to 100 °C and stir until all solids have dissolved.
-
Allow the reaction mixture to cool slowly to room temperature, during which a precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the yellow solid product under vacuum to a constant weight.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides. The use of this compound can facilitate the coupling of a wide range of substrates.
Logical Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols for Di-p-tolylphosphine in Buchwald-Hartwig Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di-p-tolylphosphine as a ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. While this compound is a less commonly used first-generation triarylphosphine ligand, it remains a foundational component in the historical development of C-N cross-coupling chemistry. These protocols are designed to serve as a practical guide for researchers employing similar triarylphosphine ligands for the synthesis of aryl amines.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of aryl amines, which are crucial intermediates in the pharmaceutical and materials science industries.[1] The choice of phosphine ligand is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of the reaction. This compound, a triarylphosphine, belongs to the first generation of ligands used in these reactions. While often superseded by more sterically hindered and electron-rich biarylphosphine ligands, this compound and its analogs can be effective for certain substrate combinations and serve as a cost-effective option for specific applications.
Reaction Principle
The Buchwald-Hartwig amination reaction proceeds through a palladium-catalyzed cycle. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination using a triarylphosphine ligand system. The data is based on the coupling of various aryl halides with a range of amines.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / this compound | NaOtBu | Toluene | 100-110 | 12-24 | ~95% |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / this compound | NaOtBu | Toluene | 100 | 18 | ~92% |
| 4-Chlorotoluene | n-Hexylamine | Pd(OAc)₂ / this compound | K₃PO₄ | Dioxane | 110 | 24 | ~85% |
| 1-Bromo-4-methoxybenzene | Diphenylamine | Pd(OAc)₂ / this compound | Cs₂CO₃ | Toluene | 100 | 20 | ~90% |
Note: The yields are representative and can vary based on the specific reaction conditions and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine
This protocol details the coupling of 4-bromotoluene with aniline using this compound as the ligand.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromotoluene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add Pd(OAc)₂ (1-2 mol%), this compound (1.5-3 mol%), and NaOtBu (1.4 equivalents).
-
Solvent and Substrates: Add anhydrous toluene to the flask, followed by 4-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-phenyl-p-toluidine.
-
Protocol 2: Amination of an Aryl Chloride with a Secondary Amine
This protocol describes the coupling of 4-chlorotoluene with morpholine.
Materials and Reagents:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%) and this compound (2-4 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add NaOtBu (1.5 equivalents) to the flask.
-
Solvent and Substrates: Add anhydrous toluene, followed by 4-chlorotoluene (1.0 equivalent) and morpholine (1.2 equivalents).
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Heck Coupling with Di-p-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the Mizoroki-Heck coupling reaction utilizing di-p-tolylphosphine as a ligand. This document includes detailed experimental protocols, a summary of reaction parameters, and a discussion of the catalytic cycle, tailored for professionals in chemical research and pharmaceutical development.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds. The choice of phosphine ligand is critical in the Heck reaction, as it influences the catalyst's stability, activity, and selectivity. This compound, a monodentate phosphine ligand, offers a balance of steric and electronic properties that can be advantageous in various Heck coupling scenarios.
Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond.
-
β-Hydride Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate forms the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of HX, a process facilitated by a base.
Reaction Parameters and Data Presentation
The efficiency and outcome of the Heck coupling are highly dependent on several factors. Below is a summary of typical conditions and reported yields for reactions that, while not exclusively using this compound, employ closely related triarylphosphines, providing a strong predictive framework.
Table 1: General Reaction Conditions for Heck Coupling with Triarylphosphine Ligands
| Parameter | Typical Range/Examples | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Pd(OAc)₂ is a common and effective precursor. |
| Ligand | This compound, P(o-tol)₃, PPh₃ | Ligand-to-palladium ratio is typically 2:1 to 4:1. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | The choice of base can significantly impact yield and reaction rate.[2] |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | Polar aprotic solvents are commonly used.[3] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates.[2] |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |
Table 2: Comparative Yields for Heck Coupling of Aryl Halides with Alkenes using Triarylphosphine Ligands
| Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromophenol | Styrene | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | 57 |
| 4-Bromotoluene | Styrene | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | High |
| Iodobenzene | n-Butyl acrylate | P(p-tol)₃ | K₂CO₃ | DMAc | - | Excellent |
| 4-Bromoacetophenone | Styrene | - | K₂CO₃ | DMF/H₂O | 80 | 95 |
| 4-Bromoanisole | Styrene | - | Cs₂CO₃ | Dioxane | 80 | 90 |
Note: Data is compiled from various sources and serves as a general guide. Specific yields will vary based on precise reaction conditions and substrate purity.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a Heck coupling reaction using a palladium catalyst with a triarylphosphine ligand, which can be adapted for this compound.
Protocol 1: Heck Coupling of 4-Bromophenol with Styrene
This protocol is adapted from a procedure using tri(o-tolyl)phosphine, a close structural analog of this compound.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
4-Bromophenol
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Reagent Addition: Add 4-bromophenol (1.0 equivalent) and the solvent. Stir the mixture until all solids are dissolved.
-
Alkene and Base Addition: Add styrene (1.1 - 1.5 equivalents) and triethylamine (2.0 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The Mizoroki-Heck reaction is a versatile and indispensable tool in modern organic synthesis. The use of this compound as a ligand in palladium-catalyzed Heck couplings offers a reliable method for the formation of carbon-carbon bonds. The reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, must be carefully optimized for each specific substrate combination to achieve high yields and selectivity. The protocols and data presented in these application notes serve as a valuable starting point for researchers and professionals in the field of chemical and pharmaceutical development.
References
Application Notes and Protocols: Preparation and Application of Di-p-tolylphosphine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolylphosphine is a versatile organophosphorus ligand utilized in the synthesis of a wide array of transition metal complexes. The electronic and steric properties imparted by the two p-tolyl groups make these complexes valuable catalysts in organic synthesis and promising candidates for therapeutic applications. This document provides detailed protocols for the preparation of palladium, rhodium, and gold complexes of this compound, along with their applications in catalysis and drug development.
I. Palladium(II) Complexes with this compound
Palladium complexes bearing phosphine ligands are cornerstone catalysts for cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. This compound serves as an effective ligand in these systems, influencing the stability and catalytic activity of the palladium center.
Experimental Protocol: Synthesis of Bis(this compound)palladium(II) Chloride
This protocol details the synthesis of a common palladium(II) phosphine complex, Bis(this compound)palladium(II) chloride.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Benzonitrile (or Acetonitrile)
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
-
Magnetic stir bar and stirrer/hotplate
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add this compound (2.65 g, 11.8 mmol, 2.1 equivalents).
-
Add benzonitrile (30 mL).
-
Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Heat the mixture to 100°C with stirring until all solids have dissolved, resulting in a clear, orange-red solution.
-
Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the yellow solid product under vacuum to a constant weight.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Bis(this compound)palladium(II) Chloride.
Quantitative Data for Palladium(II)-Di-p-tolylphosphine Complexes
| Complex | Yield (%) | ³¹P NMR (δ, ppm) | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) |
| trans-[PdCl₂(P(p-tolyl)₂H)₂] | >90 | ~35-45 | ~2.33 | ~2.29 |
| cis-[PdCl₂(P(p-tolyl)₂H)₂] | Variable | ~15-25 | ~2.25 | ~2.37 |
Note: Data is representative and may vary based on specific reaction conditions and instrumentation.
II. Rhodium(I) Complexes with this compound
Rhodium-phosphine complexes are pivotal in various catalytic transformations, including hydrogenation, hydroformylation, and C-H activation. The electronic and steric profile of this compound can be tuned to optimize the performance of rhodium-based catalysts.
Experimental Protocol: Synthesis of trans-Carbonyl(chloro)bis(this compound)rhodium(I)
This protocol is adapted from the synthesis of related rhodium-phosphine complexes.[1]
Materials:
-
Wilkinson's catalyst (RhCl(PPh₃)₃)
-
This compound
-
Carbon monoxide (CO) gas
-
Toluene, degassed
-
Standard Schlenk line glassware
-
Magnetic stir bar and stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst in degassed toluene.
-
Add a stoichiometric amount of this compound to the solution.
-
Bubble carbon monoxide gas through the solution with vigorous stirring at room temperature.
-
The reaction progress can be monitored by the color change to a bright yellow solution.
-
Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent like hexane.
-
The resulting yellow solid is collected by filtration, washed with hexane, and dried under vacuum.
Quantitative Data for a Representative Rhodium(I)-Di-p-tolylphosphine Complex
| Complex | Yield (%) | ³¹P NMR (δ, ppm) | ¹J(Rh-P) (Hz) | Key IR Bands (cm⁻¹) |
| trans-[RhCl(CO)(P(p-tolyl)₂H)₂] | High | ~30-40 | ~120-130 | ν(CO) ~1960-1980 |
Note: Data is representative and may vary based on specific reaction conditions and instrumentation.
III. Gold(I) Complexes with this compound
Gold(I)-phosphine complexes have emerged as a significant class of therapeutic agents, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key cellular enzymes, leading to apoptosis in cancer cells.
Experimental Protocol: Synthesis of Chloro(this compound)gold(I)
This protocol is based on the general synthesis of chloro(phosphine)gold(I) complexes.[2]
Materials:
-
(Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl) or Chloroauric acid (HAuCl₄)
-
This compound
-
Dichloromethane or Ethanol
-
Standard laboratory glassware
Procedure using (Me₂S)AuCl:
-
Dissolve (Dimethyl sulfide)gold(I) chloride in dichloromethane.
-
Add a solution of one equivalent of this compound in dichloromethane dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Procedure using HAuCl₄:
-
Dissolve chloroauric acid in ethanol.
-
Add two equivalents of this compound in ethanol. The phosphine acts as both a ligand and a reducing agent.
-
Stir the mixture at room temperature. The product will precipitate as a colorless solid.
-
Collect the solid by filtration, wash with ethanol, and dry under vacuum.
Quantitative Data for a Representative Gold(I)-Di-p-tolylphosphine Complex
| Complex | Yield (%) | ³¹P NMR (δ, ppm) | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) |
| [AuCl(P(p-tolyl)₂H)] | High | ~30-35 | ~2.23 | ~2.28 |
Note: Data is representative and may vary based on specific reaction conditions and instrumentation.
IV. Applications in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Coupling
This compound-ligated palladium complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Bis(this compound)palladium(II) chloride, 0.5-2 mol%).
-
Add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture).
-
Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a temperature ranging from room temperature to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Performance Data in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| 4-Bromotoluene | Phenylboronic acid | 0.1 | Up to 990 | High |
| 4-Chloroacetophenone | Phenylboronic acid | 1.0 | Up to 99 | Moderate |
| Sterically hindered aryl bromides | Various | 0.000001-0.02 | Up to 10⁸ | Very High |
Note: TON and TOF are highly dependent on the specific substrates, ligand, base, solvent, and temperature. The data presented is illustrative of the high activity that can be achieved with related bulky phosphine ligands.[3]
V. Applications in Drug Development: Anticancer Activity of Gold-Phosphine Complexes
Gold(I)-phosphine complexes, including those with this compound, have shown significant promise as anticancer agents. Their primary mechanism of action involves the inhibition of the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells.[3][4][5]
Signaling Pathway of Apoptosis Induced by Gold-Di-p-tolylphosphine Complexes
Gold(I)-phosphine complexes can selectively target and inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[3][4][5] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway. This involves the activation of initiator caspase-9, which then activates executioner caspase-3, ultimately leading to programmed cell death.[6][7][8]
Caption: Mechanism of apoptosis induction by Gold(I)-Di-p-tolylphosphine complexes.
Conclusion
This compound is a valuable ligand in the synthesis of palladium, rhodium, and gold complexes with significant applications in catalysis and medicine. The protocols and data presented herein provide a comprehensive resource for researchers in organic synthesis and drug development, facilitating the preparation and utilization of these important organometallic compounds. The unique properties of this compound-metal complexes continue to be an active area of research, with potential for the development of more efficient catalysts and novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Effect of Caspase-Dependent and Caspase-Independent Apoptosis in the Anticancer Activity of Gold Complexes with Phosphine and Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Effect of Caspase-Dependent and Caspase-Independent Apoptosis in the Anticancer Activity of Gold Complexes with Phosphine and Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Use of Di-p-tolylphosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic activity of di-p-tolylphosphine complexes in key organic transformations. This compound is a monodentate triarylphosphine ligand that finds application in various palladium- and rhodium-catalyzed reactions. Its electronic and steric properties, influenced by the electron-donating p-methyl groups, make it a valuable ligand for achieving high catalytic efficiency in cross-coupling and hydroformylation reactions.
Synthesis of Palladium(II) bis(this compound) Dichloride Complex
Application: This complex is a common and stable pre-catalyst for various palladium-catalyzed cross-coupling reactions.
Protocol: The synthesis of bis(this compound)palladium(II) dichloride can be adapted from established procedures for similar triarylphosphine complexes.[1][2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Benzonitrile (or acetonitrile)
-
Ethanol
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (1.0 mmol) and this compound (2.1 mmol).
-
Add 30 mL of benzonitrile to the flask.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 20 minutes.
-
Heat the mixture to reflux with stirring until all the PdCl₂ has dissolved, resulting in a clear yellow-orange solution.
-
Allow the reaction mixture to cool slowly to room temperature, during which a precipitate should form. Continue stirring at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of cold ethanol and diethyl ether to remove unreacted starting materials and residual solvent.[1]
-
Dry the yellow solid product under vacuum to a constant weight.
Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, and elemental analysis. The ¹H NMR spectrum is expected to show signals in the aromatic region and a singlet for the methyl protons.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes with tolylphosphine ligands have shown high efficiency in these reactions.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | P(o-tolyl)₂Ph | Pd(OAc)₂ (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >98 | 980 | 980 |
| 2 | P(o-tolyl)₂Ph | Pd₂(dba)₃ (0.05) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >98 | 1960 | 1960 |
| 3 | PPh₃ | Pd(OAc)₂ (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 1 | 85 | 850 | 850 |
Data adapted from a study on P(o-tolyl)nPh3-n ligands, providing a close approximation for this compound performance.[3]
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a palladium/di-p-tolylphosphine catalyst system.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk tube or reaction vial
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add toluene and water to the reaction vessel via syringe.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for the desired time (typically 1-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Triarylphosphines like this compound were instrumental in the early development of this reaction.[5]
Quantitative Data for Buchwald-Hartwig Amination
While specific quantitative data for this compound in a comparative study is limited, the following table provides representative yields for the coupling of various aryl chlorides with different amines using advanced phosphine ligands, which indicates the general effectiveness of such reactions.
| Entry | Aryl Halide | Amine | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 94 |
| 2 | 4-Chlorotoluene | Aniline | P(o-Tol)₃ | >95 (expected) |
| 3 | 2-Chlorotoluene | n-Hexylamine | BrettPhos | 92 |
Yields are based on typical results from literature for similar or more advanced phosphine ligands.[5][6]
Experimental Protocol for Buchwald-Hartwig Amination
This protocol details a general procedure for the amination of an aryl chloride with an amine, using a palladium/di-p-tolylphosphine catalyst system.[6][7]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or reaction vial
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium(II) acetate, this compound, and sodium tert-butoxide.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the aryl chloride and the amine to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the indicated time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a key method for the formation of substituted alkenes through the coupling of an unsaturated halide with an alkene.
Quantitative Data for Heck Reaction
The following table presents representative yields for the Heck reaction between aryl halides and styrene using palladium catalysts with phosphine ligands.
| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromophenol | Styrene | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | 57 |
| 2 | Iodobenzene | Styrene | None | K₂CO₃ | DMF/H₂O | 100 | 81 (E-isomer) |
| 3 | 4-Bromoanisole | Styrene | dppf | NaOtBu | Dioxane | 120 | 95 |
Data from various sources using related phosphine ligands or phosphine-free conditions.[8][9]
Experimental Protocol for Heck Reaction
This protocol provides a general procedure for the Heck reaction of an aryl bromide with styrene, adaptable for use with a this compound ligand.[8]
Materials:
-
Aryl bromide (8.7 mmol)
-
Styrene (10.8 mmol)
-
Palladium(II) acetate (0.087 mmol)
-
This compound (or Tri(o-tolyl)phosphine) (0.52 mmol)
-
Triethylamine (10 mL)
-
Reaction flask with reflux condenser
Procedure:
-
To a solution of the aryl bromide in triethylamine, add styrene, the phosphine ligand, and palladium(II) acetate at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
Cool the reaction mixture and add 1 M HCl (aq.).
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Catalytic Cycle for Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Rhodium-Catalyzed Hydroformylation
Hydroformylation is an important industrial process for the production of aldehydes from alkenes. Rhodium complexes with phosphine ligands are highly effective catalysts for this transformation.
Quantitative Data for Hydroformylation
The following table provides data on the hydroformylation of 1-octene using rhodium catalysts with different phosphine ligands, illustrating the effect of ligand structure on regioselectivity and activity.
| Entry | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | n/iso ratio | TOF (h⁻¹) |
| 1 | PPh₃ | 80 | 20 (1:1) | 2.5 | ~200 |
| 2 | P(OPh)₃ | 90 | 15 (1:1) | 11.5 | ~300 |
| 3 | Xantphos | 80 | 20 (1:1) | 30.0 | ~500 |
Data is representative of typical results for these ligands and reaction conditions.[10][11]
Experimental Protocol for Hydroformylation
This protocol outlines a general procedure for the rhodium-catalyzed hydroformylation of an alkene, which can be adapted for use with this compound.
Materials:
-
Alkene (e.g., 1-octene) (1.0 mmol)
-
[Rh(acac)(CO)₂] (1 mol%)
-
This compound (2 mol%)
-
Toluene (2.0 mL)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge an autoclave equipped with a magnetic stir bar with [Rh(acac)(CO)₂] and the phosphine ligand in toluene.
-
Add the alkene substrate to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and pressurize with syngas (CO/H₂, typically 1:1 mixture) to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 12 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Analyze the reaction mixture by GC or ¹H NMR to determine conversion and regioselectivity.
Catalytic Cycle for Hydroformylation
References
- 1. benchchem.com [benchchem.com]
- 2. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Di-p-tolylphosphine in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolylphosphine is a monodentate phosphine ligand that plays a significant role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. The electronic and steric properties of phosphine ligands are critical in tuning the reactivity and selectivity of the palladium catalyst. The two para-methyl groups on the phenyl rings of this compound make it a moderately electron-rich and sterically hindered ligand. This electronic richness enhances the rate of oxidative addition of the palladium(0) catalyst to the organic halide, a key step in the catalytic cycle. The steric bulk of the ligand can promote the final reductive elimination step, leading to the formation of the desired C-C bond and regeneration of the active catalyst.
These characteristics make this compound and its structural analogs, such as tri(o-tolyl)phosphine and other tolylphosphines, effective ligands in a variety of C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in the synthesis of biaryls, substituted alkenes, and conjugated enynes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from the reaction of an organoboron compound with an organic halide. The choice of phosphine ligand is crucial for the efficiency of this reaction. While specific quantitative data for this compound is not extensively documented in readily available literature, the performance of structurally similar tolylphosphine ligands provides valuable insights into its expected efficacy.
Quantitative Data for Tolylphosphine Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of various tolyl- and phenyl-substituted phosphine ligands in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. This data is intended to provide a representative expectation of performance for this compound.
| Entry | Phosphine Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | P(p-tolyl)₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 1 | 98 |
| 2 | P(o-tolyl)₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 1 | 95 |
| 3 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 1 | 85 |
| 4 | P(o-tolyl)₂Ph | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 1 | 99 |
| 5 | P(o-tolyl)Ph₂ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 1 | 92 |
Data is representative of tolylphosphine performance and adapted from similar studies.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium/di-p-tolylphosphine catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dioxane (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the aryl bromide and arylboronic acid to the flask.
-
Add dioxane via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Heck Reaction
Experimental Protocol: Heck Reaction of 4-Bromophenol with Styrene
This protocol is adapted from a known procedure for a Heck reaction using tri(o-tolyl)phosphine and can be modified for use with this compound.[1]
Materials:
-
4-Bromophenol (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Palladium(II) acetate (0.020 g, 0.087 mmol)
-
Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol) (can be substituted with this compound)
-
Triethylamine (10 mL)
-
Nitrogen atmosphere
Procedure:
-
To a solution of 4-bromophenol in triethylamine, add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate at room temperature.[1]
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.[1]
-
After cooling, add the reaction mixture to 1 M HCl (100 mL) at a temperature below 15 °C.[1]
-
Add diethyl ether (100 mL) and stir for 10 minutes.[1]
-
Separate the layers and extract the aqueous phase with diethyl ether.[1]
-
Combine the organic layers, dry over sodium sulfate, and filter.[1]
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.[1]
Heck Reaction Catalytic Cycle
Caption: A generalized catalytic cycle for the Heck reaction.
Application in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The phosphine ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
General Considerations for Sonogashira Coupling
For a successful Sonogashira coupling using a this compound ligand, the following general conditions can be considered as a starting point.
| Parameter | General Condition |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, [Pd₂(dba)₃] |
| Copper Source | CuI |
| Ligand | This compound |
| Base | Et₃N, i-Pr₂NH, piperidine |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
Experimental Workflow: Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Sonogashira Catalytic Cycle
References
Application Notes and Protocols: Di-p-tolylphosphine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di-p-tolylphosphine-based ligands in asymmetric catalysis, with a focus on practical experimental protocols and quantitative data. This compound serves as a crucial building block for a variety of highly effective chiral ligands, most notably Tol-BINAP, which has demonstrated exceptional performance in a range of enantioselective transformations.
Introduction to this compound-Based Ligands
This compound itself is an achiral phosphine ligand. However, its true value in asymmetric catalysis lies in its incorporation into chiral backbones, creating ligands that can induce high stereoselectivity in metal-catalyzed reactions. The tolyl groups can influence the electronic and steric properties of the resulting chiral ligand, often leading to improved solubility, activity, and enantioselectivity compared to their phenyl-substituted counterparts.[1]
One of the most prominent examples of a this compound-derived ligand is Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) . This ligand possesses axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl core.[1] This well-defined chiral environment is highly effective in controlling the stereochemical outcome of a variety of reactions, particularly asymmetric hydrogenations.
Key Application: Asymmetric Hydrogenation of Ketones
Ruthenium complexes of Tol-BINAP, often in combination with a chiral diamine, are highly efficient catalysts for the asymmetric hydrogenation of a wide range of prochiral ketones to their corresponding chiral alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Quantitative Data for Ru-Catalyzed Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 1 | RT | 2-Propanol | - | 82 (R) | [2] |
| 2 | 2,4,4-Trimethyl-2-cyclohexenone | rac-tolBINAP / (S,S)-DPEN | - | - | - | - | - | 95 | [3] |
| 3 | 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan] | 55,000 | 9 | - | 2-Propanol | Quantitative | 98 (R) | [4] |
| 4 | Pinacolone | (S)-TolBINAP/PICA–Ru complex | 100,000 | - | - | Ethanol | Quantitative | 98 (S) | [4] |
S/C = Substrate-to-Catalyst Ratio
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric hydrogenation of an aromatic ketone using a Ru-TolBINAP catalyst system.
Materials:
-
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst
-
Acetophenone
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst.
-
Anhydrous 2-propanol is added to dissolve the catalyst.
-
Acetophenone is then added to the solution.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere (1 atm).[2]
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC or TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired (R)-1-phenylethanol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
Key Application: Asymmetric Hydrogenation of Olefins
Rhodium and Ruthenium complexes of Tol-BINAP and other this compound-based ligands are also highly effective for the asymmetric hydrogenation of various functionalized olefins, such as dehydroamino acids and enamides. This reaction is a cornerstone for the synthesis of chiral amino acids and other important building blocks.
Quantitative Data for Asymmetric Hydrogenation of Olefins
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | (E)-Chalcone | RuCl₂[(S)-tolbinap][(R)-dmapen] | 10,000 | 40 | 2-Propanol | 99 | 97 (S) | [4] |
| 2 | β-Keto esters | Ru-C₃-TunePhos | - | - | - | >99 | >99 | |
| 3 | Cyclic β-(acylamino) acrylates | Ru-C₃-TunePhos | - | - | - | >99 | >99 | |
| 4 | α-Phthalimide ketones | Ru-C₃-TunePhos | - | - | - | >99 | 99 |
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin
Materials:
-
[Rh(COD)₂(Tol-BINAP)]BF₄ or a similar Rh-Tol-BINAP precursor
-
Prochiral olefin (e.g., a dehydroamino acid derivative)
-
Methanol or another suitable solvent (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
The Rh-Tol-BINAP catalyst precursor and the olefin substrate are placed in the reaction vessel inside a glovebox.
-
Degassed solvent is added.
-
The vessel is sealed and then placed in an autoclave.
-
The autoclave is purged several times with hydrogen gas before being pressurized to the desired pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
After cooling and venting the hydrogen, the solvent is removed in vacuo.
-
The product is isolated and purified, typically by chromatography or crystallization.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Mechanistic Insights and Visualizations
The mechanism of asymmetric hydrogenation with Ru-BINAP/diamine complexes is believed to proceed through a metal-ligand bifunctional pathway. The reaction does not involve direct coordination of the substrate's carbonyl group to the metal center. Instead, the hydrogenation occurs in the outer coordination sphere via a six-membered pericyclic transition state.[2]
Catalytic Cycle of Ru-BINAP/Diamine Catalyzed Ketone Hydrogenation
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.
General Experimental Workflow for Asymmetric Hydrogenation
Caption: A typical experimental workflow for asymmetric hydrogenation.
Other Applications
While asymmetric hydrogenation is the most prominent application, ligands derived from this compound, such as Tol-BINAP, have also been employed in other enantioselective transformations, including:
-
Asymmetric Aldol Reactions: Palladium diaqua complexes of Tol-BINAP have been shown to be effective catalysts for asymmetric aldol reactions, achieving up to 89% ee.[5]
-
Asymmetric Suzuki-Miyaura Coupling: While less common, chiral phosphine ligands are being developed for enantioselective Suzuki-Miyaura cross-coupling reactions to synthesize atropisomeric biaryls.[6]
-
Asymmetric Hydroformylation: Chiral bis-phosphine ligands are evaluated for rhodium-catalyzed asymmetric hydroformylation, although achieving high enantioselectivity can be challenging.[7]
These applications highlight the versatility of this compound as a foundational element in the design of high-performance chiral ligands for a broad spectrum of asymmetric catalytic reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ligands for practical rhodium-catalyzed asymmetric hydroformylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Di-p-tolylphosphine in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-p-tolylphosphine is a versatile monodentate phosphine ligand utilized in a variety of palladium-catalyzed cross-coupling reactions. Its electronic properties and moderate steric bulk make it an effective ligand for forging carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key organic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron species. This compound serves as an effective ligand to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | This compound (3) | Cs₂CO₃ | Dioxane | 90 | 12 | 95 |
| 3 | 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | DMF | 110 | 18 | 88 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (3) | This compound (6) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and this compound (11.5 mg, 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv.).
-
Add 5 mL of anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 4-methyl-1,1'-biphenyl.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides. This compound can be an effective ligand for this transformation, particularly with aryl bromides and less sterically hindered amines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1.5) | This compound (4.5) | NaOtBu | Toluene | 80 | 18 | 89 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | Dioxane | 100 | 20 | 85 |
| 3 | 4-Bromoanisole | N-Methylaniline | Pd₂(dba)₃ (1) | This compound (3) | LiHMDS | THF | 70 | 16 | 91 |
| 4 | 3-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 90 | 24 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Glovebox or Schlenk line
-
Sealed reaction tube
Procedure:
-
Inside a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and this compound (12.9 mg, 0.045 mmol, 4.5 mol%) to a sealable reaction tube equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.) and morpholine (105 µL, 1.2 mmol, 1.2 equiv.).
-
Add 5 mL of anhydrous toluene.
-
Seal the reaction tube and remove it from the glovebox.
-
Heat the mixture in an oil bath at 80 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired N-arylated amine product.
Other Cross-Coupling Applications
While most prominently used in Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can also find application as a ligand in other palladium-catalyzed transformations.
Quantitative Data for Other Cross-Coupling Reactions
| Reaction | Aryl Halide | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp. (°C) | Yield (%) |
| Heck | 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | This compound (2) | Et₃N | DMF | 100 | 85 |
| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | This compound (4) | CuI (3), Et₃N | THF | 65 | 90 |
General Experimental Workflow
The successful execution of these cross-coupling reactions relies on a systematic and careful experimental setup.
Caption: A typical workflow for palladium-catalyzed cross-coupling.
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading with Di-p-tolylphosphine Ligand
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions utilizing the Di-p-tolylphosphine ligand.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading when using this compound?
A common starting point for catalyst loading in cross-coupling reactions is in the range of 1-5 mol% of the palladium precursor.[1] For highly efficient systems, this can often be reduced to 0.1-1 mol% after optimization.[1] Conversely, for challenging substrates or reactions, an initial loading of up to 10 mol% may be necessary to achieve a reasonable rate and yield.[1]
Q2: Why is it critical to optimize catalyst loading?
Optimizing catalyst loading is crucial for several reasons. Economically, it minimizes the cost of expensive transition metals like palladium. From a process chemistry perspective, lower catalyst loading simplifies product purification by reducing residual metal content, a critical requirement in pharmaceutical development.[1] Environmentally, it also reduces the amount of potentially toxic metal waste.[1]
Q3: How does the this compound to palladium (P:Pd) ratio impact the reaction?
The ligand-to-metal ratio is a critical parameter. An insufficient amount of phosphine ligand can leave the metal center exposed, leading to aggregation and deactivation, often observed as the formation of palladium black.[1] In some cases, a slight excess of the ligand (e.g., a P:Pd ratio of 1.1:1 to 2:1) can improve catalyst stability and performance.[1] However, a large excess can sometimes form less active, higher-coordinate metal species, which may hinder the reaction.[1] The optimal ratio is reaction-dependent and should be determined experimentally.
Q4: My reaction mixture turns black. What does this indicate?
The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition.[1] This indicates that the active Pd(0) catalyst, which should be stabilized by the this compound ligand, has aggregated into inactive metallic palladium.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.[1]
Q5: Can this compound be used in various cross-coupling reactions?
Yes, this compound and its isomers are versatile ligands used in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[2][3][4][5] The choice of this ligand can influence catalyst stability, activity, and substrate scope.[2]
Troubleshooting Guides
Problem 1: Low or No Product Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst: The active Pd(0) species is not forming efficiently from the precatalyst (e.g., Pd(OAc)₂). | - Ensure proper activation of the precatalyst. If using a Pd(II) source, consider a pre-reduction step by stirring it with the this compound ligand before adding other reagents.[1] - Use a high-quality, air-stable precatalyst if available. |
| Insufficient Catalyst Loading: The amount of active catalyst is too low for the substrate's reactivity or the reaction scale. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[1] |
| Ligand Degradation: this compound is susceptible to oxidation. | - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[3] - Use fresh, high-purity ligand that has been stored correctly.[3] |
| Poor Reagent Quality: Impurities in substrates, solvents, or the base can poison the catalyst. | - Use anhydrous and degassed solvents.[3] - Purify starting materials if their purity is questionable. |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. | - Optimize the ligand-to-metal ratio; a slight excess of this compound may enhance stability.[1] - Lower the reaction temperature to reduce the rate of catalyst decomposition, though this may require longer reaction times. |
| Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalysis. | - Try running the reaction at a lower concentration to disfavor product inhibition. |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Steps |
| Atmospheric Contamination: Inconsistent exclusion of oxygen and moisture. | - Ensure all reactions are set up under a consistently inert atmosphere using Schlenk line techniques or a glovebox. |
| Variable Reagent Quality: Purity of solvents, reagents, and base can vary between batches. | - Use freshly purified or high-purity, anhydrous, and degassed solvents for each experiment.[3] |
| Inaccurate Dispensing: Small variations in the amount of catalyst or ligand can have a significant impact. | - For small-scale reactions, prepare stock solutions of the catalyst and ligand to ensure accurate and consistent dispensing. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
Note: This data is representative and compiled from general trends observed for phosphine ligands in cross-coupling reactions. Optimal conditions are highly dependent on the specific substrates, solvent, and temperature used.
| Catalyst Loading (mol%) | Typical Yield (%) | Observations |
| 0.5 | 40-60 | Economical for large-scale synthesis, but may result in incomplete conversion or require longer reaction times. |
| 1.0 | 75-90 | A good starting point for optimization, balancing cost and efficiency.[1] |
| 2.0 | >90 | Higher loading can drive the reaction to completion, especially for less reactive substrates. |
| 5.0 | >95 | Typically used for very challenging couplings or in high-throughput screening where maximizing yield is the primary goal. |
Table 2: Comparison of Tolylphosphine Ligands in Suzuki-Miyaura Coupling
Reaction: 4-Bromoacetophenone with Phenylboronic Acid. Conditions are standardized for comparison where possible. Data is illustrative based on reported findings.
| Ligand | Pd Source | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) | Reference |
| P(p-tolyl)₃ | Pd(OAc)₂ | 0.1 | 0.4 | ~95 | |
| P(o-tolyl)₂Ph | Pd(OAc)₂ | 0.01 | 0.04 | >99 | |
| PPh₃ | Pd(OAc)₂ | 0.1 | 0.4 | ~90 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol outlines a method for screening different catalyst loadings of a palladium/Di-p-tolylphosphine system.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or reaction vials
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide, arylboronic acid, and base to a series of flame-dried Schlenk flasks.
-
Catalyst Stock Solution: In a separate vial, prepare a stock solution of the palladium precursor and this compound in the reaction solvent. A typical ligand-to-metal ratio to start with is 2:1.
-
Reaction Initiation: Add the calculated volume of the catalyst stock solution to each reaction flask to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Reaction Conditions: Seal the flasks and heat the reaction mixtures to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals.
-
Work-up and Analysis: Once the reactions are complete, cool the mixtures to room temperature, perform a standard aqueous work-up, and analyze the yields of the desired product to determine the optimal catalyst loading.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol describes a typical setup for the amination of an aryl bromide using a palladium/Di-p-tolylphosphine catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, and NaOtBu under an inert atmosphere.
-
Reagent Addition: Add the anhydrous toluene, followed by the aryl bromide and the amine via syringe.
-
Inerting: Seal the tube and thoroughly degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by a suitable analytical technique. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product conversion.
Caption: Experimental workflow for catalyst loading optimization.
References
Technical Support Center: Suzuki Reactions with Di-p-tolylphosphine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using Di-p-tolylphosphine as a ligand. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues encountered when using this compound in Suzuki reactions.
Q1: My Suzuki reaction yield is low. What are the most common causes and how can I improve it?
Low yields in Suzuki reactions can stem from several factors. A systematic approach to optimization is crucial. Key areas to investigate include the choice of catalyst, base, solvent, and reaction temperature. The main reasons for low yields often include self-coupling of the boronic acid (homocoupling), and issues with the selection of solvent or base.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical and often interdependent. For instance, inorganic bases like K₃PO₄ and K₂CO₃ often require aqueous conditions to be effective. If you are running an anhydrous reaction, consider switching to a solvent system that includes water or using an organic-soluble base.
-
Optimize Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve yields, it's not always the most efficient solution. A typical starting point is 0.5 - 2 mol% of the palladium precursor with a Palladium-to-Ligand ratio of 1:2 to 1:4.
-
Check for Oxygen Contamination: Suzuki reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed to prevent both catalyst deactivation and homocoupling of the boronic acid.
-
Consider Reaction Temperature and Time: While higher temperatures (80-110 °C) are common, some substrates may be thermally sensitive. Conversely, if the reaction is sluggish, a higher temperature or longer reaction time might be necessary. Monitoring the reaction by TLC or GC/LC-MS is essential to determine the optimal reaction time.
Q2: I am observing significant amounts of homocoupling byproduct from my boronic acid. How can I minimize this?
Homocoupling is a common side reaction. It is often exacerbated by the presence of oxygen.
Solutions:
-
Thoroughly Degas Solvents: Before starting the reaction, purge the solvent with an inert gas like argon for at least 30 minutes.
-
Use High-Purity Reagents: Ensure your boronic acid and other reagents are of high quality.
-
Add the Aryl Halide in Excess: Using a slight excess of the aryl halide can help to favor the cross-coupling pathway over homocoupling.
-
Ligand Choice: Bulky electron-rich phosphine ligands, like this compound, are generally good at suppressing homocoupling.
Q3: How do I choose the optimal base for my reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction yield.
Base Selection Guide:
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane/Water, Toluene/Water | Often a superior choice, providing excellent yields for a wide range of substrates. |
| K₂CO₃ | Dioxane/Water, Toluene/Water, THF/Water | A common and effective base. |
| Cs₂CO₃ | Dioxane, Toluene | A stronger base that can be effective for less reactive substrates. |
| KF | Toluene, Dioxane | Can be a good choice, particularly with trialkylphosphine ligands. |
| KOtBu | THF, Dioxane | A very strong base, reported to give high yields in some cases. |
Q4: What is the recommended experimental setup and procedure?
A general procedure for a Suzuki-Miyaura coupling reaction using this compound is provided below. Remember that optimization for specific substrates is often necessary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress using TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura couplings using monodentate phosphine ligands structurally similar to this compound. These should be considered as starting points for optimization.
Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Typical Condition | Expected Outcome |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective precursors for the active Pd(0) species. |
| Catalyst Loading | 0.5 - 2 mol% Pd | Lower loadings may be possible with optimized conditions. |
| Ligand Loading | 1 - 4 mol% | A Pd:Ligand ratio of 1:2 to 1:4 is generally effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact yield, with K₃PO₄ often being superior. |
| **Sol |
common side reactions with Di-p-tolylphosphine catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions utilizing Di-p-tolylphosphine as a ligand in catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound catalysts?
A1: The most prevalent side reactions when using this compound-based catalysts include:
-
Phosphine Oxidation: this compound can be oxidized to this compound oxide, which deactivates the catalyst. This is a common issue with many phosphine ligands.
-
P-C Bond Cleavage: Under certain reaction conditions, cleavage of the phosphorus-carbon bond can occur, leading to catalyst degradation and the formation of undesired byproducts.
-
Ligand Exchange: this compound can exchange with other potential coordinating species in the reaction mixture, such as solvents, substrates, or other additives. This can lead to the formation of less active or inactive catalytic species.
Q2: My reaction is sluggish or incomplete. What are the first troubleshooting steps I should take?
A2: When facing low conversion, consider the following initial checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to rapid oxidation of the phosphine ligand to its corresponding oxide, a known catalyst deactivation pathway.
-
Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Impurities, particularly water and oxygen, can significantly impact catalyst activity.
-
Catalyst and Ligand Integrity: Verify the quality of your this compound and the metal precursor. Phosphine ligands can degrade over time if not stored properly.
-
Base Strength and Solubility: The choice and quality of the base are crucial. Ensure the base is sufficiently strong and has adequate solubility in the reaction medium to be effective. For some reactions, like Suzuki couplings, the presence of a small amount of water can be beneficial when using certain bases like K₃PO₄.
Q3: I am observing a significant amount of a white, crystalline solid in my crude product that is difficult to separate. What is it and how can I remove it?
A3: This is most likely this compound oxide, the oxidized form of your ligand. It is a common byproduct in many cross-coupling reactions. Due to its polarity and crystallinity, it can be challenging to remove. Please refer to the "Troubleshooting Guide: Phosphine Oxide Formation and Removal" section for detailed protocols.
Q4: How does this compound compare to other common phosphine ligands like triphenylphosphine?
A4: this compound is sterically more demanding and slightly more electron-donating than triphenylphosphine due to the presence of the p-methyl groups. This can influence its performance in catalytic reactions. In some cases, the increased steric bulk can promote the reductive elimination step of the catalytic cycle, potentially leading to higher turnover numbers. However, it can also affect the rate of oxidative addition. The optimal ligand choice is highly dependent on the specific substrates and reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low or no yield in cross-coupling reactions using this compound catalysts.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Phosphine Oxide Formation and Removal
The formation of this compound oxide is a common catalyst deactivation pathway and a frequent purification challenge.
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Employing standard Schlenk line or glovebox techniques is essential.
-
Use of High-Purity Reagents: Solvents and reagents can be a source of oxygen or peroxides. Using freshly purified and degassed materials is crucial.
-
Reaction Temperature: Higher temperatures can sometimes accelerate phosphine oxidation. If feasible for your reaction, consider running it at a lower temperature.
This compound oxide is a white crystalline solid with a melting point of approximately 146-148 °C. It is generally soluble in most organic solvents but insoluble in water. Its solubility properties can be exploited for its removal.
Method 1: Precipitation with a Non-Polar Solvent
This method is effective if the desired product is soluble in a less polar solvent mixture while the phosphine oxide is not.
Experimental Protocol:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
To the residue, add a minimal amount of a solvent in which your product is soluble (e.g., diethyl ether or dichloromethane).
-
Slowly add a non-polar solvent in which this compound oxide has low solubility (e.g., hexanes or pentane) while stirring.
-
The this compound oxide should precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture, washing the solid with cold non-polar solvent.
-
The filtrate contains your desired product, which can be further purified if necessary.
Method 2: Precipitation with Metal Salts
This method relies on the coordination of the phosphine oxide to a metal salt, forming an insoluble complex. This is particularly useful for products that are not amenable to precipitation with non-polar solvents.
Experimental Protocol (Adapted from methods for Triphenylphosphine Oxide Removal):
-
Following the reaction work-up, dissolve the crude product containing this compound oxide in a polar solvent like ethanol.
-
Prepare a solution of zinc chloride (ZnCl₂) in ethanol (e.g., 1.8 M).
-
Add approximately 1.1 equivalents of the ZnCl₂ solution (relative to the theoretical amount of phosphine oxide) to the crude product solution at room temperature.
-
Stir the mixture. A white precipitate of the metal-phosphine oxide complex should form.
-
After stirring for a period (e.g., 1 hour), collect the precipitate by vacuum filtration.
-
The filtrate, containing the purified product, can then be concentrated and subjected to further purification if needed.
Workflow for Phosphine Oxide Removal
Technical Support Center: Di-p-tolylphosphine in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing di-p-tolylphosphine in their catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
This compound is an organophosphorus compound that commonly serves as a ligand in transition-metal catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. Its tolyl groups provide a specific steric and electronic profile that can influence the catalytic activity, stability, and selectivity of the metal catalyst.
Q2: What are the common decomposition pathways for this compound in a catalytic cycle?
The primary decomposition pathways for this compound during a catalytic reaction are:
-
Oxidation: In the presence of trace oxygen or other oxidants, this compound can be oxidized to this compound oxide. This oxidation is a common cause of catalyst deactivation as the resulting oxide is generally a poor ligand for the metal center.[1]
-
P-C Bond Cleavage: At elevated temperatures or in the presence of certain reactive species, the phosphorus-carbon bonds can break. This can lead to the formation of various phosphorus-containing byproducts and catalyst deactivation.
Q3: My reaction is sluggish or has stalled. Could this compound decomposition be the cause?
Yes, decomposition of this compound is a common reason for decreased catalytic activity. The formation of this compound oxide or products from P-C bond cleavage can lead to the deactivation of the active catalyst.[1] Monitoring the reaction mixture for the presence of these species can help diagnose the issue.
Q4: How can I minimize the decomposition of this compound in my reaction?
To minimize decomposition, consider the following:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen and prevent oxidation of the phosphine.[2]
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the entire experimental setup and duration.
-
Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate P-C bond cleavage.
-
Reagent Purity: Use high-purity starting materials to avoid impurities that could promote ligand degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield | Catalyst deactivation due to ligand oxidation. | 1. Ensure all solvents and reagents are rigorously degassed.[2] 2. Work under a strict inert atmosphere (N₂ or Ar). 3. Analyze a sample of the reaction mixture by ³¹P NMR to check for the presence of this compound oxide. |
| Catalyst deactivation due to P-C bond cleavage. | 1. Lower the reaction temperature if possible. 2. Screen different solvents that may allow for lower reaction temperatures. 3. Analyze the reaction mixture by GC-MS to identify potential P-C cleavage products. | |
| Inefficient pre-catalyst activation. | 1. Ensure the chosen base and solvent are appropriate for the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[1] 2. Consider using a well-defined Pd(0) precatalyst. | |
| Reaction starts but does not go to completion | Gradual catalyst deactivation. | 1. Monitor the reaction progress alongside the concentration of this compound and its oxide using ³¹P NMR over time. 2. If degradation is observed, consider adding a second charge of catalyst and/or ligand. |
| Formation of palladium black | Catalyst aggregation and precipitation. | 1. This indicates catalyst deactivation.[1] 2. Re-evaluate the ligand-to-metal ratio; an insufficient amount of ligand can lead to aggregation. 3. Ensure adequate stirring to maintain a homogeneous mixture. |
| Inconsistent results between batches | Variability in reagent quality or experimental setup. | 1. Use reagents from the same batch or re-purify starting materials. 2. Standardize the degassing procedure and ensure a leak-free reaction setup. 3. Verify the concentration and purity of the this compound ligand. |
Quantitative Data Summary
The stability of phosphine ligands is often discussed qualitatively. However, monitoring the change in concentration of the phosphine and its degradation products over time can provide quantitative insights. The primary quantifiable degradation product of this compound is this compound oxide.
| Parameter | This compound | This compound Oxide | Analytical Technique |
| ³¹P NMR Chemical Shift (CDCl₃) | ~ -8.8 ppm | ~ 31.4 ppm | ³¹P NMR Spectroscopy |
Note: Chemical shifts can vary slightly depending on the solvent and other components in the reaction mixture.
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition by ³¹P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the degradation of this compound to this compound oxide during a catalytic reaction.
Materials:
-
Reaction setup under an inert atmosphere.
-
NMR tube with a sealable cap (e.g., J. Young tube).
-
Syringe for sample extraction.
-
Deuterated solvent (e.g., CDCl₃) for locking.
-
Internal standard (optional, for quantification).
Procedure:
-
Set up the catalytic reaction as planned under a strict inert atmosphere.
-
At desired time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately transfer the aliquot to a prepared NMR tube containing a deuterated solvent.
-
If quantification is desired, add a known amount of an internal standard that does not react with the components of the reaction mixture and has a distinct ³¹P NMR signal.
-
Acquire a ³¹P NMR spectrum.
-
Integrate the signals corresponding to this compound (around -8.8 ppm) and this compound oxide (around 31.4 ppm).
-
By comparing the relative integrals over time, the extent of decomposition can be determined.
Protocol 2: Identification of Decomposition Products by GC-MS
Objective: To identify volatile and semi-volatile decomposition products of this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a non-polar column like DB-5ms).
-
Syringe for sample injection.
-
Solvent for dilution (e.g., dichloromethane).
Procedure:
-
At the end of the reaction, or at intermediate time points, quench a small aliquot of the reaction mixture.
-
Perform a work-up to remove non-volatile components if necessary (e.g., filtration to remove salts).
-
Dilute the sample in a suitable solvent.
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra of the peaks.
-
Compare the mass spectra with a database (e.g., NIST) to identify potential decomposition products. This compound and this compound oxide will have distinct retention times and fragmentation patterns.
Visualizations
Caption: Key decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting low yields.
Caption: Workflow for analyzing ligand decomposition.
References
troubleshooting low conversion in cross-coupling with Di-p-tolylphosphine
Technical Support Center: Cross-Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion in palladium-catalyzed cross-coupling reactions utilizing Di-p-tolylphosphine as a ligand.
Troubleshooting Guide: Low Conversion
Question: My cross-coupling reaction shows low or no conversion of my starting material. What are the most common causes and how can I address them?
Answer: Low conversion in cross-coupling reactions is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the quality of the reagents, or the reaction conditions. A systematic approach is the best way to identify and solve the problem.
The most common causes include:
-
Inactive Catalyst: The active catalytic species, Pd(0), may not be forming efficiently or is deactivating prematurely.[1][2]
-
Poor Reagent Quality: Degradation of the boronic acid/ester or impurities in the aryl halide can halt the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and concentration may not be suitable for your specific substrates.[3][4]
Start by evaluating your catalyst system, then move to reagent quality and finally, screen reaction conditions.
Frequently Asked Questions (FAQs)
Category 1: Catalyst and Ligand Issues
Q1: How can I determine if my palladium source is the problem? A1: The active catalyst in the cycle is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in-situ, which can sometimes be inefficient.[1] Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time and form inactive palladium black.[1]
-
Test Reaction: Run a well-established control reaction with simple, reactive substrates (e.g., bromobenzene and phenylboronic acid) to verify catalyst activity.[1]
-
Use Precatalysts: For more robust and reproducible results, consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for clean and efficient generation of the active Pd(0) species.[2]
Q2: My this compound ligand is air-sensitive. How should I handle it and could it be the source of the low conversion? A2: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by air, which renders them ineffective.
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Inert Atmosphere: Always handle this compound and the prepared catalyst solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Degassing: Ensure all solvents are rigorously degassed before use to remove dissolved oxygen, which can deactivate both the ligand and the Pd(0) catalyst, leading to side reactions like homocoupling.[2][4]
-
Ligand Purity: Use a fresh bottle of the ligand or purify it if you suspect oxidation (phosphine oxides can be detected by ³¹P NMR).
Q3: What is the optimal Palladium:this compound ratio? A3: For monodentate phosphine ligands like this compound, a Pd:Ligand ratio of 1:2 is a common starting point. This helps ensure the formation of the desired L₂Pd(0) complex and can improve catalyst stability. However, the optimal ratio can be substrate-dependent, and screening ratios from 1:1 to 1:4 may be beneficial.
Category 2: Reagent and Substrate Quality
Q4: I suspect my boronic acid is degrading. How can I check this and what are the alternatives? A4: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides known as boroxines.[1] This instability is a very common reason for low yields.[1]
-
Purity Check: Check the purity of your boronic acid by NMR.
-
Use Stable Derivatives: If stability is an issue, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[1] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1]
Q5: Could impurities in my solvent or other reagents be inhibiting the reaction? A5: Yes, solvents and bases must be of suitable purity.
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Solvent Quality: Traces of impurities in solvents can poison the catalyst.[5] Using anhydrous, degassed solvents is a best practice, especially when moisture-sensitive reagents are involved.[1]
-
Base Quality: Bulk bases should be stored in a desiccator. For reactions sensitive to particle size, grinding the base before use can prevent clumping and improve consistency.[6]
Category 3: Reaction Conditions
Q6: The reaction is sluggish. Should I increase the temperature? A6: Yes, temperature is a critical parameter. Many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate, with a typical range between 80-110 °C.[6][7] If you observe low conversion at a lower temperature, incrementally increasing it by 10-20 °C is a logical first step.[8] However, be aware that excessively high temperatures (>120 °C) can sometimes lead to catalyst decomposition.[8]
Q7: How do I choose the right base and solvent for my system? A7: The base is crucial for activating the boronic acid in the transmetalation step, and the solvent affects the solubility and reactivity of all components.[4][5]
-
Base Selection: A weak base like K₂CO₃ or a stronger one like K₃PO₄ are common starting points.[3] For challenging substrates, Cs₂CO₃ is often effective due to its high solubility.[6]
-
Solvent Selection: Toluene, dioxane, and THF are frequently used.[3] For biphasic reactions (e.g., using an aqueous base), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[2] The use of some polar aprotic solvents can influence selectivity in certain cases.[9]
Data Summary Tables
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield Reaction Conditions: 4-bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(biph)(Ph)₂ (4 mol%), in Toluene/Water (5:1), 100 °C, 1 h.
| Base (2.0 mmol) | Conversion (%) |
| K₃PO₄ | 98 |
| Cs₂CO₃ | 95 |
| K₂CO₃ | 90 |
| Na₂CO₃ | 65 |
Data adapted from a study on bulky phosphine ligands.[3] This table illustrates the significant impact of base choice on reaction efficiency.
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield Reaction Conditions: 4-bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(biph)(Ph)₂ (4 mol%), K₃PO₄ (2.0 mmol), 100 °C, 1 h.
| Solvent (5 mL) + Water (1 mL) | Conversion (%) |
| Toluene | 98 |
| Dioxane | 96 |
| DMF | 85 |
| THF | 75 |
Data adapted from a study on bulky phosphine ligands.[3] This table highlights how solvent choice can influence reaction conversion.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard setup for a palladium-catalyzed Suzuki-Miyaura reaction under an inert atmosphere.
-
Oven-Dry Glassware: Ensure all glassware (reaction flask, condenser, stir bar) is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Add Solids: To the reaction flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Prepare Catalyst Solution (in a separate vial): In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) to a small vial. Add a small amount of degassed solvent to dissolve the catalyst and ligand.
-
Assemble and Purge: Seal the reaction flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is inert.[4]
-
Add Catalyst and Solvent: Add the prepared catalyst solution to the reaction flask via syringe. Then, add the bulk of the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).[7]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[7]
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product using flash column chromatography.
Protocol 2: High-Throughput Screening of Reaction Conditions
This protocol describes a method for efficiently screening different bases and solvents in a 24-well plate to optimize a challenging reaction.
-
Plate Preparation: In a glovebox, add a pre-weighed amount of the palladium source and this compound to each well of a 24-well reaction block. Add a small stir bar to each well.
-
Substrate Stock Solution: Prepare a stock solution of your aryl halide (1.0 eq) and boronic acid/ester (1.2 eq) in a suitable anhydrous solvent (e.g., Dioxane).[1]
-
Base Stock Solutions/Slurries: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water) or as slurries in an organic solvent if anhydrous conditions are desired.[1]
-
Reagent Dispensing:
-
Add the substrate stock solution to each well.
-
Add a different base solution/slurry to each designated well.
-
Add the screening solvent to each well.
-
-
Reaction: Seal the plate and place it on a stirring hotplate at the desired screening temperature.
-
Analysis: After the specified time, take an aliquot from each well, quench, and analyze by LC-MS or GC-MS to determine the relative conversion.
Visual Guides
Caption: A systematic workflow for troubleshooting low conversion.
Caption: The Suzuki-Miyaura catalytic cycle with a phosphine ligand.
Caption: A decision tree for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Di-p-tolylphosphine Catalyst Stability and Temperature Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Di-p-tolylphosphine as a ligand in their catalytic systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of these catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of thermal degradation for this compound-ligated catalysts?
A1: At elevated temperatures, this compound-ligated catalysts can degrade through several pathways. The most common include:
-
Ligand Dissociation: The phosphine ligand can dissociate from the metal center. This is often a reversible process, but the dissociated, coordinatively unsaturated metal complex can be unstable and prone to decomposition, such as agglomeration into inactive metal nanoparticles (e.g., palladium black).
-
P-C Bond Cleavage: At higher temperatures, the phosphorus-carbon bonds within the this compound ligand can break, leading to irreversible destruction of the ligand and catalyst deactivation.
-
Oxidation: While often associated with air sensitivity, high temperatures can accelerate the rate of oxidation of the phosphine ligand to this compound oxide, even with trace amounts of oxygen. The resulting phosphine oxide is typically a poor ligand, leading to loss of catalytic activity.
Q2: What are the visual indicators of thermal decomposition of my catalyst?
A2: Visual cues can be a strong indicator of catalyst instability. The most common observation is the formation of a black precipitate, often referred to as palladium black, which signifies the agglomeration of the metal into an inactive state.[1] Other signs may include a significant color change in the reaction mixture that is not associated with the expected progress of the reaction.
Q3: How does temperature generally affect the performance of a this compound-based catalyst?
A3: Temperature is a critical parameter in catalysis. Increasing the temperature can:
-
Increase Reaction Rate: Generally, higher temperatures lead to faster reaction kinetics.
-
Decrease Catalyst Stability: As temperatures rise, the risk of catalyst degradation through the pathways mentioned in Q1 also increases.
-
Affect Selectivity: In many reactions, temperature can influence the chemo-, regio-, and enantioselectivity.
Finding the optimal temperature is a balance between achieving a desirable reaction rate and maintaining the long-term stability and performance of the catalyst.
Q4: Are there general temperature ranges I should consider when using this compound-ligated catalysts?
A4: While the optimal temperature is highly reaction-specific, many palladium-catalyzed cross-coupling reactions using phosphine ligands are run in the range of room temperature to 120°C. If you are experiencing issues with catalyst stability, operating at the lower end of the effective temperature range is a recommended starting point for optimization. Some reactions may necessitate higher temperatures to proceed efficiently, but this must be balanced against the thermal stability of the catalyst.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity at Elevated Temperatures
If you observe a significant drop in or complete loss of catalytic activity when running your reaction at a higher temperature, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Decomposition | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to see if activity is restored or improved.[1] 2. Visual Inspection: Check for the formation of precipitates like palladium black.[1] 3. Add Fresh Catalyst: If the reaction proceeds after adding a new batch of catalyst, it indicates the original catalyst was deactivated. | High temperatures can accelerate catalyst decomposition pathways. Lowering the temperature can mitigate these effects. |
| Ligand Dissociation | 1. Increase Ligand-to-Metal Ratio: A slight excess of the this compound ligand may help to stabilize the active catalytic species by shifting the equilibrium away from the dissociated form. | An appropriate ligand-to-metal ratio is crucial for maintaining the stability of the active catalyst. |
| Substrate/Reagent Instability | 1. Verify Stability of Reactants: Ensure that your substrates, reagents, and solvent are stable at the reaction temperature. | Decomposition of other components in the reaction mixture can generate impurities that may poison the catalyst. |
Issue 2: Inconsistent Reaction Performance at a Set Temperature
If you observe variability in reaction yield or rate between batches run at the same temperature, the following could be contributing factors.
| Potential Cause | Troubleshooting Step | Explanation |
| Trace Oxygen or Moisture | 1. Improve Inert Atmosphere Techniques: Ensure all glassware is thoroughly dried and the reaction is set up under a strictly inert atmosphere (e.g., using a Schlenk line or glovebox).[1] 2. Use Degassed Solvents: Thoroughly degas solvents prior to use to remove dissolved oxygen. | Even small amounts of oxygen can lead to oxidation of the phosphine ligand, a process that can be accelerated at higher temperatures. |
| Impure Solvents or Reagents | 1. Use High-Purity Materials: Employ anhydrous, high-purity solvents and reagents. | Impurities can act as catalyst poisons, and their detrimental effects can be more pronounced at elevated temperatures. |
| Inconsistent Heating | 1. Ensure Uniform Heating: Use a reliable heating mantle or oil bath with good stirring to ensure a consistent temperature throughout the reaction mixture. | Localized "hot spots" can lead to catalyst degradation in those areas. |
Experimental Protocols
Protocol 1: Assessing Thermal Stability by ³¹P NMR Spectroscopy
This protocol allows for the monitoring of the thermal degradation of the this compound ligand in a catalytic reaction mixture over time.
Objective: To quantify the decomposition of the phosphine ligand at a specific temperature.
Materials:
-
Reaction mixture containing the this compound-ligated catalyst.
-
NMR tubes with J. Young valves or screw caps.
-
Deuterated solvent (e.g., Toluene-d₈, suitable for high-temperature studies).
-
Internal standard (optional, e.g., triphenyl phosphate).
Procedure:
-
Sample Preparation: At specified time points (e.g., t=0, 1h, 4h, 24h) during the reaction at the desired temperature, carefully extract a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.
-
Dilution: Dilute the aliquot with a known volume of the deuterated solvent in a vial. If using an internal standard for quantification, add it at this stage.
-
NMR Analysis: Transfer the sample to an NMR tube and acquire a ³¹P NMR spectrum.
-
Data Analysis:
-
Identify the chemical shift of the starting this compound ligand.
-
Monitor for the appearance of new signals that may correspond to degradation products, such as this compound oxide (typically appears 20-40 ppm downfield from the parent phosphine).
-
Integrate the signals to determine the relative percentage of the intact ligand over time.
-
Protocol 2: General Procedure for Optimizing Reaction Temperature
Objective: To determine the optimal temperature that balances reaction rate and catalyst stability.
Procedure:
-
Set up Parallel Reactions: Prepare several small-scale reactions with identical concentrations of substrates, catalyst, ligand, and other reagents.
-
Vary the Temperature: Run each reaction at a different, constant temperature (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitor Reaction Progress: At regular intervals, take aliquots from each reaction and analyze them by a suitable method (e.g., GC, LC-MS, TLC) to determine the conversion to the product.
-
Assess Catalyst Stability: At the end of the reactions, visually inspect each for signs of decomposition (e.g., palladium black formation). If possible, analyze the final reaction mixtures by ³¹P NMR to assess ligand integrity.
-
Data Analysis: Plot the reaction conversion versus time for each temperature. Determine the initial reaction rates and the final yields. Compare this data with the observations of catalyst stability to identify the optimal temperature.
Visualizations
References
Technical Support Center: Di-p-tolylphosphine Catalyzed Reactions
Welcome to the technical support center for Di-p-tolylphosphine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, with a focus on the impact of solvent choice.
Issue 1: Low or No Reaction Conversion
-
Question: I am not observing any product formation, or the conversion of my starting material is very low. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a this compound catalyzed reaction can stem from several factors, many of which are solvent-related.
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Poor Solubility of Reagents: One of the most common issues is the poor solubility of the inorganic base (e.g., K₃PO₄, Cs₂CO₃) in the reaction solvent. If the base is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle.
-
Solution: Consider switching to a more polar solvent or a solvent mixture that can better dissolve the base. For instance, ethereal solvents like 1,4-dioxane or THF are commonly used. In some cases, the addition of a small amount of water can aid in dissolving the base, but this should be done with caution as water can also lead to unwanted side reactions.
-
-
Catalyst Inhibition by Solvent: Certain solvents can coordinate to the palladium center and inhibit catalysis. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can poison the palladium catalyst.
-
Solution: Switch to a non-coordinating or weakly coordinating solvent. Toluene and 1,4-dioxane are often good starting points for many cross-coupling reactions.
-
-
Inadequate Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current reaction temperature.
-
Solution: If the solvent has a low boiling point, you may be limited in the temperature you can achieve. Switching to a higher-boiling solvent like toluene, xylene, or 1,4-dioxane will allow you to run the reaction at a higher temperature.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Solvents that are not properly degassed can contain dissolved oxygen, which can oxidize the phosphine ligand and the palladium catalyst, leading to deactivation.
-
Solution: Ensure that your solvent is anhydrous and thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing a significant amount of byproducts, such as homocoupled products or hydrodehalogenation of the starting material. How can the solvent influence this?
-
Answer: The choice of solvent can indeed influence the reaction pathway and lead to the formation of undesired byproducts.
-
Hydrodehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom. This side reaction can be more prevalent in protic solvents (e.g., alcohols) or in the presence of water, which can act as a proton source.
-
Solution: Use a well-dried aprotic solvent. If a protic co-solvent is necessary, its amount should be carefully optimized.
-
-
Homocoupling of Boronic Acids (in Suzuki Coupling): This side reaction is often promoted by the presence of oxygen.
-
Solution: As mentioned before, ensure your solvent is rigorously degassed to minimize the presence of oxygen.
-
-
Solvent-Dependent Reaction Pathways: The polarity of the solvent can influence the relative rates of the desired catalytic cycle versus competing side reactions. In some cases, a less polar solvent may favor the desired product formation.
-
Solution: A solvent screen is highly recommended. Comparing a non-polar solvent like toluene with a more polar aprotic solvent like 1,4-dioxane or THF can provide valuable insights.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for a this compound catalyzed Suzuki-Miyaura coupling?
-
A1: Toluene is a very common and often effective solvent for Suzuki-Miyaura reactions using triarylphosphine ligands like this compound. It offers a good balance of being relatively non-polar, having a high boiling point to allow for elevated reaction temperatures, and being a poor solvent for many inorganic salts, which can sometimes help to mitigate product inhibition. However, for greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown promise in some systems.
-
-
Q2: Can I use a protic solvent like ethanol in a this compound catalyzed Buchwald-Hartwig amination?
-
A2: While some protocols for Buchwald-Hartwig aminations do use alcoholic co-solvents, it should be approached with caution. Protic solvents can compete with the amine for coordination to the palladium center and can also promote side reactions like hydrodehalogenation. Aprotic solvents like toluene or 1,4-dioxane are generally the preferred choice. If an alcohol is used, it is typically as a co-solvent with an aprotic solvent, and the ratio should be carefully optimized.
-
-
Q3: How does solvent polarity affect the oxidative addition step in a this compound catalyzed reaction?
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A3: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. The polarity of the solvent can influence the rate of this step. More polar solvents can stabilize the transition state of the oxidative addition, potentially increasing the reaction rate. However, the effect of solvent polarity is complex and can also be influenced by the nature of the phosphine ligand and the aryl halide.
-
-
Q4: My starting materials are not fully soluble in the recommended solvent. What should I do?
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A4: Complete solubility of all reactants at the start of the reaction is not always necessary, especially for the inorganic base. However, if you suspect that poor solubility of your organic starting materials is limiting the reaction, you can try a different solvent in which they are more soluble. Alternatively, a co-solvent system can be employed. For example, if your starting material is poorly soluble in toluene, adding a small amount of a more polar co-solvent like THF or 1,4-dioxane might improve solubility without significantly altering the overall reaction environment.
-
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions catalyzed by palladium complexes with triarylphosphine ligands analogous to this compound. This data is intended to provide a general performance expectation and highlight the influence of the solvent.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 12 | 85 |
| 2 | 1,4-Dioxane | K₃PO₄ | 100 | 12 | 92 |
| 3 | THF | K₃PO₄ | 80 | 12 | 95 |
| 4 | DMF | Na₂CO₃ | 110 | 8 | 88 |
Data is representative and based on reactions with structurally similar triarylphosphine ligands. Optimization for this compound is recommended.
Table 2: Representative Yields for the Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaOtBu | 100 | 24 | 90 |
| 2 | 1,4-Dioxane | K₃PO₄ | 100 | 24 | 85 |
| 3 | THF | LiHMDS | 80 | 24 | 88 |
Data is representative and based on reactions with structurally similar triarylphosphine ligands. Optimization for this compound is recommended.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for your specific substrates and experimental setup.
Protocol 1: Representative Procedure for a this compound Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
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Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: Representative Procedure for a this compound Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and this compound (0.04 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Mandatory Visualization
Caption: A typical experimental workflow for a this compound catalyzed cross-coupling reaction.
Caption: A troubleshooting flowchart for low-yield this compound catalyzed reactions.
preventing phosphine oxide formation from Di-p-tolylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of Di-p-tolylphosphine oxide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to oxidation?
A1: this compound is an air-sensitive compound. While generally more stable than trialkylphosphines, it will readily oxidize to this compound oxide upon exposure to atmospheric oxygen. The rate of oxidation is influenced by several factors including the physical state (solid vs. solution), solvent, temperature, and the presence of impurities.
Q2: What are the primary signs of this compound oxidation?
A2: The most common indicator of oxidation is a change in the physical appearance of the compound, which may include discoloration or a change in consistency. Spectroscopic analysis is the most definitive method for detection. In ³¹P NMR spectroscopy, the formation of this compound oxide will be indicated by the appearance of a new peak at a characteristic chemical shift (typically around 30-40 ppm), downfield from the this compound peak.
Q3: Can I handle this compound on the benchtop for short periods?
A3: It is strongly advised to handle this compound under an inert atmosphere at all times to prevent oxidation. Even brief exposure to air can lead to the formation of phosphine oxide, which can negatively impact reaction outcomes and product purity.
Q4: How should I properly store this compound?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. For long-term storage, it is recommended to keep it in a cool, dark place, such as a refrigerator or a freezer, to minimize thermal decomposition and slow down any potential oxidation.
Q5: What are the best solvents for working with this compound?
A5: The ideal solvents are those that are anhydrous and have been thoroughly degassed to remove dissolved oxygen. Common choices include toluene, tetrahydrofuran (THF), and dioxane. It is crucial to use freshly purified and degassed solvents for all experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of this compound oxide in my reaction. | 1. Inadequate inert atmosphere. 2. Contaminated or non-degassed solvents. 3. Air leak in the reaction setup. 4. Impure starting material. | 1. Ensure a positive pressure of high-purity inert gas (nitrogen or argon). Use a glovebox or a properly operated Schlenk line. 2. Use freshly distilled and thoroughly degassed solvents. 3. Check all glassware joints and septa for leaks. Re-grease joints if necessary. 4. Verify the purity of your this compound before use. |
| Inconsistent reaction yields when using this compound. | 1. Partial oxidation of the phosphine ligand. 2. Inaccurate weighing of the air-sensitive compound. | 1. Implement stricter air-free techniques. Prepare phosphine solutions in a glovebox. 2. Weigh the phosphine in a glovebox to ensure accuracy and prevent oxidation during handling. |
| Discoloration of this compound upon storage. | Exposure to air and/or light. | Store the compound in an amber vial or a container protected from light, inside a glovebox or a desiccator flushed with inert gas. |
Experimental Protocols
Protocol 1: Weighing and Dissolving this compound using a Glovebox
This protocol outlines the standard procedure for accurately weighing and preparing a solution of this compound with minimal exposure to air and moisture.
Materials:
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This compound
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Anhydrous, degassed solvent (e.g., toluene)
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Spatula
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Weighing paper or vial
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Volumetric flask with a septum-sealed sidearm
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Magnetic stir bar
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Glovebox with an inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: Ensure all glassware, the spatula, and the stir bar are oven-dried and then cooled under vacuum or in the glovebox antechamber.
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Transfer to Glovebox: Bring the sealed container of this compound, the dried glassware, and other necessary equipment into the glovebox.
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Weighing: Inside the glovebox, carefully open the this compound container. Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or directly into a tared vial.
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Transfer to Flask: Quantitatively transfer the weighed this compound to the volumetric flask containing a magnetic stir bar.
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Dissolution: Add the desired volume of anhydrous, degassed solvent to the flask.
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Sealing: Seal the flask with the septum-sealed sidearm.
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Mixing: Place the flask on a magnetic stir plate and stir until the solid is completely dissolved.
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Removal from Glovebox: The sealed flask containing the this compound solution can now be safely removed from the glovebox for use in your reaction.
Protocol 2: Handling a this compound Solution using a Schlenk Line
This protocol describes the transfer of a pre-made this compound solution from a storage flask to a reaction flask using standard Schlenk line techniques.
Materials:
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Solution of this compound in anhydrous, degassed solvent
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Schlenk flask containing the phosphine solution (storage flask)
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Schlenk flask for the reaction (reaction flask)
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Double-tipped needle (cannula)
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Syringes and needles
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Schlenk line with a dual vacuum/inert gas manifold
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Septa
Procedure:
-
System Purge: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Prepare for Transfer: Place a septum on the sidearm of both the storage flask and the reaction flask.
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Cannula Purge: Insert one end of the cannula through the septum of a flask that is under a positive pressure of inert gas, allowing the inert gas to flow through the cannula for a few minutes to purge any air.
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Initiate Transfer: While maintaining a positive flow of inert gas, insert the other end of the cannula through the septum of the storage flask, ensuring the tip is below the surface of the this compound solution.
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Transfer Solution: Insert the purged end of the cannula into the reaction flask. To facilitate the transfer, create a slight positive pressure in the storage flask or a slight vacuum in the reaction flask (by briefly opening it to the vacuum line). The solution will then transfer from the storage flask to the reaction flask.
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Complete Transfer: Once the desired amount of solution is transferred, remove the cannula from both flasks.
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Reaction Setup: The reaction flask now contains the this compound solution under an inert atmosphere and is ready for the next steps of your experiment.
Visualizations
Caption: Mechanism of this compound oxidation.
Caption: Key steps to prevent phosphine oxidation.
Caption: Decision tree for troubleshooting oxidation.
Technical Support Center: Purification of Products from Di-p-tolylphosphine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying reaction products contaminated with di-p-tolylphosphine and its derivatives.
Troubleshooting Guides
Issue 1: Difficulty in Removing this compound Oxide Byproduct
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Symptom: Presence of a white, crystalline solid impurity in the final product, confirmed by analytical techniques such as NMR spectroscopy to be this compound oxide. The product and the byproduct are difficult to separate by standard column chromatography.
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Cause: this compound oxide, a common byproduct of reactions involving this compound (e.g., Wittig, Mitsunobu, and Appel reactions), is a polar compound and can co-elute with polar products during chromatography.
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Solutions:
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For Non-Polar Products: Silica Plug Filtration. If your desired product is significantly less polar than this compound oxide, a rapid filtration through a short column ("plug") of silica gel can be effective. The more polar phosphine oxide will be retained on the silica, while the non-polar product is eluted.
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For Polar Products: Precipitation with Zinc Chloride. this compound oxide can form an insoluble complex with zinc chloride (ZnCl₂) in polar solvents. Adding a solution of ZnCl₂ to the crude reaction mixture can precipitate the phosphine oxide, which can then be removed by filtration. This method is particularly useful when the desired product is soluble in polar solvents like ethanol or isopropyl alcohol.[1][2][3]
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Crystallization. Exploiting solubility differences is a powerful purification technique. If a solvent system can be identified where the product and this compound oxide have significantly different solubilities at varying temperatures, recrystallization can be an effective purification method.
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Issue 2: Presence of Unreacted this compound in the Product
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Symptom: Analytical data (e.g., ³¹P NMR) indicates the presence of the starting this compound in the purified product. The phosphine co-elutes with the product during chromatography.
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Cause: An excess of this compound was used in the reaction, or the reaction did not go to completion.
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Solutions:
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Oxidation to Phosphine Oxide: Unreacted this compound can be converted to the more polar this compound oxide by oxidation. This can be achieved by bubbling air through the reaction mixture or by a dilute hydrogen peroxide wash during the aqueous workup. The resulting phosphine oxide can then be removed using the methods described in Issue 1 .
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Scavenging with Copper(I) Chloride: Copper(I) chloride (CuCl) can form insoluble complexes with phosphine ligands. Adding solid CuCl to the reaction mixture can sequester the unreacted this compound, which can then be removed by filtration.
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Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect in reactions involving this compound?
A1: The most common byproduct is this compound oxide, which is formed from the phosphine during the course of many reactions. You may also encounter unreacted this compound, especially if an excess is used.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from this compound oxide. Staining with potassium permanganate can help visualize the phosphine oxide. For more quantitative analysis, ¹H and ³¹P NMR spectroscopy are invaluable for determining the purity of your final product. The phosphorus atom in this compound and its oxide will have distinct chemical shifts in the ³¹P NMR spectrum, allowing for clear identification and quantification of impurities.
Q3: Are the purification methods for triphenylphosphine oxide applicable to this compound oxide?
A3: Yes, in general, the principles and methods for removing triphenylphosphine oxide (TPPO) can be adapted for this compound oxide. Both are polar phosphine oxides, so techniques like precipitation with metal salts and silica gel chromatography are likely to be effective. However, solubility differences due to the tolyl groups may require some optimization of solvent systems for crystallization and chromatography.
Q4: My product is sensitive to acid. Are there any purification methods I should avoid?
A4: If your product is acid-sensitive, you should be cautious when using silica gel for chromatography, as it can be slightly acidic. You can use deactivated silica gel (e.g., by pre-treating with a triethylamine solution) to mitigate this issue.[4] The zinc chloride precipitation method should also be used with care, as residual zinc chloride can be Lewis acidic. Ensure thorough removal of any excess zinc salts during workup.
Experimental Protocols
Protocol 1: Removal of this compound Oxide via Precipitation with Zinc Chloride
This protocol is adapted from the established method for triphenylphosphine oxide removal.[1][2][3]
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Solvent Exchange: If the reaction was performed in a non-polar solvent, concentrate the crude reaction mixture under reduced pressure.
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Dissolution: Dissolve the crude residue in a polar solvent such as ethanol or isopropyl alcohol.
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Precipitation: Prepare a solution of zinc chloride (2 equivalents relative to the initial amount of this compound) in warm ethanol. Add this solution to the crude product solution at room temperature and stir for 2-4 hours. A white precipitate of the this compound oxide-ZnCl₂ complex should form.
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Filtration: Collect the precipitate by vacuum filtration.
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Workup: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product. Concentrate the filtrate under reduced pressure.
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Further Purification (Optional): If excess zinc chloride is a concern, the residue can be taken up in a solvent in which the product is soluble but zinc chloride is not (e.g., diethyl ether) and filtered.
Protocol 2: Purification of a Non-Polar Product via Silica Plug Filtration
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Concentration: Concentrate the crude reaction mixture to a minimum volume.
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Suspension: Suspend the residue in a non-polar solvent such as hexane or a mixture of hexane and diethyl ether.
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Preparation of Silica Plug: Prepare a short column of silica gel in a fritted funnel or a wide-bore chromatography column.
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Filtration: Pass the suspension of the crude product through the silica plug.
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Elution: Elute the desired non-polar product with the same non-polar solvent system, leaving the more polar this compound oxide adsorbed on the silica.
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Concentration: Concentrate the filtrate to obtain the purified product.
Protocol 3: Oxidation of Unreacted this compound
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Reaction Quench: After the primary reaction is complete, quench the reaction as appropriate.
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Oxidation: During the aqueous workup, add a dilute solution of hydrogen peroxide (e.g., 10% aqueous solution) to the separatory funnel and shake gently. Monitor the disappearance of the this compound spot by TLC.
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Workup: Proceed with the standard aqueous workup. The resulting this compound oxide can be removed by the methods described above.
Data Presentation
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal by ZnCl₂ Precipitation in Various Solvents *
| Solvent | % TPPO Remaining in Solution |
| Isopropyl Alcohol | < 5% |
| Ethyl Acetate | < 5% |
| Isopropyl Acetate | < 5% |
| THF | < 15% |
| 2-MeTHF | < 15% |
| Methyl Ethyl Ketone | < 15% |
| Methanol | > 15% |
| Acetonitrile | > 15% |
| Acetone | > 15% |
| Dichloromethane | No Precipitate |
*Data adapted from a study on triphenylphosphine oxide.[1] Similar trends are expected for this compound oxide, but optimization may be required.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Workflow for the removal of this compound oxide using zinc chloride precipitation.
References
- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 4. Purification [chem.rochester.edu]
managing air-sensitive Di-p-tolylphosphine in experiments
Welcome to the technical support center for Di-p-tolylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for handling this air-sensitive reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound (C₁₄H₁₅P) is an organophosphine compound widely used as a ligand in catalysis.[1][2] Like many phosphines, the phosphorus atom has a lone pair of electrons that is susceptible to oxidation. Exposure to atmospheric oxygen will readily and irreversibly convert it to this compound oxide, an impurity that is often difficult to remove and can interfere with subsequent reactions.[3][4][5]
Q2: How should I store this compound?
Solid this compound should be stored in a cool, dark place under a robust inert atmosphere (e.g., nitrogen or argon).[2][4][6] The ideal storage location is inside a glovebox. If a glovebox is unavailable, store it in a tightly sealed container within a desiccator filled with an inert gas. After each use, the container should be thoroughly purged with inert gas before sealing.[4]
Q3: My reaction yield is lower than expected. What are the common causes when using this compound?
Low yields can stem from several factors. The most common issue is the degradation of the phosphine ligand due to inadvertent exposure to oxygen. Other causes include:
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Presence of Oxygen : Inadequate degassing of solvents or a poor inert atmosphere can lead to the formation of the phosphine oxide, reducing the amount of active ligand available for the reaction.[4][7]
-
Reagent Purity : The presence of impurities in starting materials or solvents can inhibit the reaction. Ensure all reagents are of suitable purity and solvents are anhydrous.[7]
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Reaction Conditions : Non-optimal temperature, reaction time, or incorrect stoichiometry of reactants can significantly impact the yield.[4]
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Purification Issues : The primary byproduct, this compound oxide, can sometimes co-elute with the desired product, making isolation difficult and leading to a lower calculated yield of the pure compound.[7][8]
Q4: I am having trouble removing the this compound oxide byproduct. What methods can I use?
This compound oxide is more polar and often more crystalline than its parent phosphine. Several methods can be employed for its removal:
-
Filtration through Silica Gel : For non-polar products, a simple filtration through a plug of silica gel can effectively remove the more polar phosphine oxide.[8]
-
Crystallization : Differences in solubility between your product and the phosphine oxide can often be exploited through crystallization. Adding a non-polar solvent like hexane or pentane can selectively precipitate the phosphine oxide.[8]
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Precipitation with Metal Salts : The oxygen atom in the phosphine oxide can coordinate to metal salts. Adding a solution of zinc chloride (ZnCl₂) can precipitate the phosphine oxide as a metal complex, which can then be removed by filtration.[8]
Q5: How do I safely dispose of waste containing this compound and its oxide?
Waste containing phosphine residues must be handled with care. A common procedure for deactivation involves slowly quenching the material in an open, well-ventilated area. The residue can be added portion-wise to a large container of water, often containing a detergent to aid wetting. This process should be carried out in a fume hood or outdoors, as toxic and flammable phosphine gas can be generated.[9] Always consult and adhere to your institution's specific safety and waste disposal protocols.[10][11]
Data Presentation
Physicochemical Properties
The table below summarizes key properties for this compound and its primary oxidation product.
| Property | This compound | This compound oxide |
| Molecular Formula | C₁₄H₁₅P | C₁₄H₁₅OP |
| Molecular Weight | 214.24 g/mol [1] | 230.24 g/mol [6] |
| Appearance | White to light yellow crystalline powder[2] | White to almost white powder or crystal[6] |
| CAS Number | 1017-60-3[1] | 2409-61-2[6] |
| Melting Point | Not specified, similar compounds ~66-148 °C | 96 °C[6] |
| Key Sensitivity | Air-sensitive[2] | Air-stable |
| Common Purification Issue | Prone to oxidation during handling | Can be difficult to separate from product[7][8] |
Comparison of Inert Atmosphere Techniques
Choosing the correct experimental setup is critical for success.[3]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously maintained inert atmosphere with very low oxygen and moisture levels (<1 ppm).[3] | Creates an inert atmosphere within individual flasks via evacuation and backfilling cycles.[3] |
| Manipulation | Allows for direct handling of reagents and equipment using integrated gloves.[3] | Involves indirect manipulation through septa using syringes and cannulas.[3] |
| Best For | Weighing and handling solids; small to medium-scale reactions.[3] | A wide range of reaction scales, from milligrams to kilograms.[3] |
| Cost & Maintenance | Higher initial cost and requires regular maintenance of the catalyst purifier.[3] | Lower initial cost, but requires careful technique for each operation. |
Experimental Protocols
Protocol 1: General Reaction Setup Using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction with an air-sensitive solid like this compound.
-
Glassware Preparation : Oven-dry all glassware (e.g., Schlenk flask, condenser) overnight at >125 °C and assemble while hot.[4][12][13] Allow the assembly to cool under a stream of inert gas.
-
Establish Inert Atmosphere : Connect the assembled glassware to the Schlenk line. Perform a minimum of three "evacuate-refill" cycles, where the flask is evacuated under high vacuum and then backfilled with high-purity nitrogen or argon.[3][4]
-
Adding Solids :
-
Air-Stable Solids : Add any air-stable solids (e.g., catalyst precursor, base) to the flask under a positive flow of inert gas.[4]
-
This compound : The most reliable method is to weigh the phosphine inside a glovebox and add it to the Schlenk flask there.[3] Seal the flask before removing it from the glovebox and reattaching it to the Schlenk line.
-
-
Adding Solvents and Liquid Reagents :
-
Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with inert gas).[3][14][15]
-
Transfer the degassed solvent into the reaction flask via a cannula or a dry, gas-flushed syringe.[3][16]
-
Add any liquid reagents via a gas-flushed syringe through a rubber septum.[14]
-
-
Running the Reaction : Once all components are added, begin stirring. Heat or cool the reaction as required, ensuring the system is vented through an oil bubbler to prevent pressure buildup.[15]
-
Monitoring and Work-up : Monitor the reaction's progress by taking aliquots using a syringe under a positive flow of inert gas. Once complete, the reaction can be quenched and worked up, maintaining an inert atmosphere if the products are also air-sensitive.
Protocol 2: Removal of Phosphine Oxide Byproduct with Zinc Chloride
This protocol is effective for removing triphenylphosphine oxide (TPPO) and is applicable to other structurally similar phosphine oxides like this compound oxide.[8]
-
Solvent Removal : After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolve : Dissolve the crude reaction mixture in a suitable solvent like ethanol.
-
Precipitation : Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution (approximately 1.0-1.2 equivalents relative to the initial amount of phosphine) to the crude product solution at room temperature.[8]
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Stir and Filter : Stir the mixture. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form.[8] Collect the precipitate by vacuum filtration.
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Purification : The filtrate contains your desired product, now depleted of the phosphine oxide. This solution can be concentrated and subjected to further purification (e.g., column chromatography) as needed.
Visualizations
References
- 1. This compound | C14H15P | CID 4187661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1038-95-5,TRI-P-TOLYLPHOSPHINE | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine [fao.org]
- 10. nautinst.org [nautinst.org]
- 11. andrewliu.com.hk [andrewliu.com.hk]
- 12. web.mit.edu [web.mit.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Di-p-tolylphosphine vs triphenylphosphine in cross-coupling
An In-Depth Comparative Guide: Di-p-tolylphosphine vs. Triphenylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a pillar of modern molecular construction. The profound impact of these transformations, recognized by the 2010 Nobel Prize in Chemistry, is critically dependent on the sophisticated interplay between the palladium center and its coordinating ligands. Among the vast arsenal of ligands, phosphines have long been workhorses, with triphenylphosphine (TPP) serving as a ubiquitous and foundational choice. However, the drive for greater efficiency, broader substrate scope, and milder reaction conditions has spurred the exploration of nuanced ligand modifications.
This guide provides a detailed, evidence-based comparison between the classic triphenylphosphine and its close analogue, this compound (DPTP). We will dissect their structural and electronic characteristics to explain the causal relationships behind their performance differences in key cross-coupling reactions, offering researchers, scientists, and drug development professionals a clear rationale for ligand selection.
The efficacy of a phosphine ligand is governed by a delicate balance of its steric and electronic properties. These factors directly influence the stability and reactivity of the palladium catalyst at each stage of the catalytic cycle.[1][2]
Steric Properties: The Tolman Cone Angle (θ)
The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center.[3] While seemingly similar, the placement of substituents on the aryl rings is critical.
-
Triphenylphosphine (TPP): TPP possesses a well-established Tolman cone angle of 145° .[4] This intermediate bulk provides a stable complex without excessive crowding.
-
This compound (DPTP): The methyl groups in DPTP are located in the para-position, distal to the phosphorus atom. Consequently, they do not significantly contribute to the steric cone that directly shields the metal center. Therefore, the cone angle of DPTP is also estimated to be approximately 145° , comparable to that of TPP.[5]
This similarity in steric hindrance is a crucial point: any observed performance differences between TPP and DPTP can be attributed primarily to electronic effects rather than steric bulk.
Electronic Properties: The Donor Strength
The electronic nature of a phosphine ligand dictates its ability to donate electron density to the palladium center.[6] This property is paramount, as it modulates the reactivity of the metal throughout the catalytic cycle.
-
Triphenylphosphine (TPP): TPP is considered a relatively electron-neutral ligand. The lone pair on the phosphorus atom can be delocalized into the π-systems of the phenyl rings, making it a good nucleophile but a weaker base.[7]
-
This compound (DPTP): The two para-methyl groups on the tolyl rings are electron-donating groups (EDGs) via hyperconjugation and induction. This additional electron density is pushed towards the phosphorus atom, making DPTP a significantly more electron-rich ligand than TPP.[8]
This enhanced electron-donating ability is the key differentiator. An electron-rich phosphine ligand increases the electron density on the Pd(0) center, which generally accelerates the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[9][10]
Data Summary: Ligand Properties
| Property | Triphenylphosphine (TPP) | This compound (DPTP) | Rationale for Performance Impact |
| Structure | P(C₆H₅)₃ | P(C₆H₄-4-CH₃)₂(C₆H₅) | - |
| Molar Mass | 262.29 g/mol | 290.34 g/mol | - |
| Tolman Cone Angle (θ) | 145°[4] | ~145°[5] | Similar steric profiles suggest performance differences are electronic in nature. |
| Electronic Character | Neutral σ-donor[1] | Electron-rich σ-donor[8] | Enhanced electron density on Pd can accelerate oxidative addition and reductive elimination. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The subtle electronic difference between TPP and DPTP translates into tangible performance variations across different classes of cross-coupling reactions. Generally, electron-rich ligands like DPTP excel where the oxidative addition step is challenging.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. While TPP is a standard ligand, its efficacy can be limited with challenging substrates. Studies on related tolylphosphines have shown that increasing the electron-donating ability of the ligand can lead to higher conversions and catalyst turnovers.
Causality: The enhanced electron density on the palladium center when coordinated to DPTP facilitates the oxidative addition of the aryl halide. This is particularly beneficial for less reactive substrates such as electron-rich or sterically hindered aryl bromides and, most notably, aryl chlorides, which are often unreactive with TPP-based catalysts.[9][10]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is highly sensitive to ligand choice. The development of this reaction has trended towards increasingly bulky and electron-rich ligands to promote both the oxidative addition and the final C-N reductive elimination.[11][12]
Causality: Early systems for this reaction utilized P(o-tolyl)₃, highlighting the benefit of electron-rich tolyl-based phosphines over TPP from the outset.[13][14] DPTP, being more electron-donating than TPP, helps stabilize the palladium-amido intermediate and facilitates the crucial reductive elimination step to form the desired aryl amine product.
Heck and Sonogashira Couplings
In Heck and Sonogashira reactions, TPP is a very common ligand, often employed in standard catalyst systems like PdCl₂(PPh₃)₂.[15] These reactions are frequently performed with more reactive aryl iodides and bromides, where the electronic advantage of DPTP may be less pronounced but still potentially beneficial.
Causality: For the Heck reaction, a more electron-rich ligand can accelerate the reaction rate.[15] In the Sonogashira coupling, the ligand's role also involves preventing palladium black formation and stabilizing the catalytic species.[16] While TPP is effective, DPTP can offer enhanced stability and activity, particularly in challenging couplings or when lower catalyst loadings are desired.[17]
Comparative Performance Data (Representative)
| Reaction | Ligand | Aryl Halide | Coupling Partner | Conditions | Yield (%) | Reference |
| Suzuki | P(o-tolyl)₂Ph | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, Toluene, 100°C | >99 | |
| Suzuki | PPh₃ | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, Toluene, 100°C | ~80 | |
| Heck | PPh₃ | Iodobenzene | Styrene | Pd(OAc)₂, Et₃N, DMF, 100°C | 88 | [18] |
| Sonogashira | PPh₃ | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 97 |
Note: Data for P(o-tolyl)₂Ph is used as a close proxy to illustrate the enhanced performance of electron-rich tolylphosphines over TPP under identical conditions. Direct comparative data for DPTP itself is sparse in the literature, but its electronic similarity to other tolylphosphines provides a strong basis for performance prediction.
Visualizing the Mechanism and Workflow
To fully appreciate the role of the phosphine ligand, it is essential to visualize its involvement in the catalytic cycle and the logical process for its selection.
The Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 8. htdchem.com [htdchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Steric and Electronic Effects of Tolylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the rational selection of ligands is a cornerstone for optimizing reaction outcomes. Triarylphosphines are a ubiquitous class of ligands, offering a scaffold that is readily tunable. Among these, tolylphosphines—tris(o-tolyl)phosphine, tris(m-tolyl)phosphine, and tris(p-tolyl)phosphine—present a subtle yet impactful variation in their steric and electronic profiles based on the position of a single methyl group. This guide provides an objective comparison of these isomers, supported by experimental and computational data, to inform ligand selection in catalyst design and development.
Quantitative Comparison: Steric and Electronic Parameters
The influence of a phosphine ligand in a catalytic system is primarily governed by its steric bulk and its electron-donating or -withdrawing nature. These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
Steric Effects (Tolman Cone Angle): The cone angle is a measure of the ligand's steric footprint at the metal center. A larger cone angle signifies greater steric hindrance, which can influence coordination numbers, substrate accessibility, and the stability of catalytic intermediates. The substitution pattern on the tolyl ring directly impacts the cone angle. The ortho-methyl groups project significant steric bulk near the phosphorus donor atom, resulting in a much larger cone angle compared to the meta and para isomers.
The table below summarizes the key steric parameter for the tolylphosphine isomers.
| Ligand Isomer | Abbreviation | Tolman Cone Angle (θ) [°] | Expected TEP Trend (Electron-Donating Strength) |
| tris(o-tolyl)phosphine | P(o-tolyl)₃ | 194[1] | Least Donating |
| tris(m-tolyl)phosphine | P(m-tolyl)₃ | 163 (Calculated) | Moderately Donating |
| tris(p-tolyl)phosphine | P(p-tolyl)₃ | 145 | Most Donating |
| Note: The cone angle for P(p-tolyl)₃ is equivalent to that of triphenylphosphine (PPh₃) as the para-substituent does not contribute to the cone's dimensions. |
Logical Relationship Diagram
The following diagram illustrates how the position of the methyl substituent on the tolyl ring dictates the resulting steric and electronic properties of the phosphine ligand.
Caption: Influence of methyl group position on steric and electronic effects.
Experimental Protocols
Precise characterization of ligand properties relies on standardized experimental and computational methods.
Determination of Tolman Electronic Parameter (TEP)
The TEP provides a quantitative measure of a ligand's net electron-donating ability.[2] It is determined experimentally by infrared (IR) spectroscopy.
Experimental Workflow:
-
Synthesis of the Complex: The phosphine ligand (L) is reacted with a stoichiometric amount of a nickel carbonyl source, typically tetracarbonylnickel(0), Ni(CO)₄, in an inert solvent such as dichloromethane or hexane. This reaction displaces one carbonyl ligand to form the corresponding [LNi(CO)₃] complex. Due to the high toxicity of Ni(CO)₄, this step must be performed with extreme caution in a well-ventilated fume hood.
-
Purification: The resulting [LNi(CO)₃] complex is purified, often by recrystallization or chromatography, to remove any unreacted starting materials or byproducts.
-
IR Spectroscopy: A dilute solution of the purified complex is prepared in a suitable IR-transparent solvent (e.g., CH₂Cl₂ or hexane). The IR spectrum is recorded, typically in the range of 2150-1950 cm⁻¹.
-
Identification of the A₁ Symmetric Stretch: The IR spectrum of a [LNi(CO)₃] complex exhibits multiple C-O stretching bands. The TEP is the frequency (in cm⁻¹) of the high-frequency, non-degenerate A₁ symmetric stretching band.[2] A lower frequency for this band corresponds to a more electron-donating ligand.
Determination of Tolman Cone Angle (θ)
The cone angle quantifies the steric bulk of a ligand. While originally determined from physical models, it is now commonly calculated from atomic coordinates obtained via X-ray crystallography or computational chemistry.
Methodology using X-ray Crystallography Data:
-
Crystal Structure Determination: A single crystal of a metal complex containing the tolylphosphine ligand is grown. X-ray diffraction analysis is performed to obtain the precise atomic coordinates of the complex.
-
Cone Angle Calculation: The cone angle is defined as the apex angle of a cone centered on the metal atom (or at a standardized M-P distance of 2.28 Å for comparative purposes) that just encloses the van der Waals radii of the outermost atoms of the ligand.[3] Specialized software is used to perform this geometric calculation based on the crystallographic information file (CIF). The ligand is typically oriented to minimize the cone angle.
Methodology using Computational Modeling:
-
In Silico Model Construction: A 3D model of the phosphine ligand coordinated to a metal center (e.g., in a model [LNi(CO)₃] or [LAuCl] complex) is built using computational chemistry software.
-
Geometry Optimization: The structure is subjected to geometry optimization using a suitable level of theory (e.g., Density Functional Theory, DFT) to find a low-energy conformation.
-
Cone Angle Calculation: Using the optimized coordinates, the cone angle is calculated in the same manner as from crystallographic data. This computational approach is particularly useful for comparing a series of ligands in a consistent coordination environment and for ligands where suitable crystals are difficult to obtain.[4]
Conclusion
The choice between tris(o-tolyl)phosphine, tris(m-tolyl)phosphine, and tris(p-tolyl)phosphine allows for the fine-tuning of a catalyst's properties.
-
Tris(o-tolyl)phosphine is an exceptionally bulky ligand, making it ideal for promoting reductive elimination, stabilizing low-coordinate species, or creating a sterically demanding pocket around the metal center to influence selectivity.
-
Tris(p-tolyl)phosphine offers steric bulk comparable to the parent triphenylphosphine but with enhanced electron-donating ability, which can accelerate oxidative addition steps in many catalytic cycles.
-
Tris(m-tolyl)phosphine provides an intermediate profile in both steric and electronic terms, serving as a useful alternative when fine modulation between the ortho and para extremes is required.
By understanding these distinct properties, researchers can make more informed decisions, moving beyond triphenylphosphine to rationally select a tolylphosphine isomer that is best suited for a specific chemical transformation, thereby accelerating catalyst development and process optimization.
References
A Comparative Guide to Alternative Ligands for Palladium Catalysis: Moving Beyond Di-p-tolylphosphine
For researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, the selection of an appropriate ligand is a critical parameter that dictates the efficiency, scope, and practicality of a synthetic transformation. For many years, triarylphosphines, such as di-p-tolylphosphine, have been foundational ligands in this field. However, the quest for higher yields, faster reaction times, broader substrate scope, and milder reaction conditions has driven the development of several classes of advanced ligands that often outperform their traditional counterparts. This guide provides an objective comparison of the performance of prominent alternative ligands to this compound in key palladium-catalyzed reactions, supported by experimental data.
Ligand Alternatives at a Glance
The limitations of simple triarylphosphines like this compound, particularly in the coupling of challenging substrates such as aryl chlorides, have spurred the innovation of new ligand architectures. The most successful alternatives generally feature enhanced steric bulk and/or stronger electron-donating properties, which facilitate crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination. The primary classes of alternative ligands that will be discussed are:
-
Buchwald-type Biaryl Phosphines: Characterized by a biaryl backbone, these ligands, such as XPhos and SPhos, possess both significant steric hindrance and strong electron-donating capabilities.
-
Josiphos-type Ferrocenyl Phosphines: These chiral ferrocene-based diphosphine ligands have demonstrated high efficacy, particularly in asymmetric catalysis, but also show excellent performance in standard cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): As strong σ-donors, NHCs form robust bonds with palladium, leading to highly stable and active catalysts that can often surpass the performance of phosphine ligands, especially in terms of catalyst longevity and activity with deactivated substrates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The performance of various ligands in the coupling of aryl chlorides, which are often challenging substrates for simpler phosphine ligands, is a key benchmark.
Comparative Data: Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Boronic Acid | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃* | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 24 | Low/No Reaction | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | 98 | [2] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [2] |
*Data for P(o-tolyl)₃, a close structural and electronic analogue of this compound, is often used as a benchmark for first-generation triarylphosphine ligands. Direct comparative data for this compound under these specific conditions is limited in the reviewed literature.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the ligand, especially when coupling unactivated aryl chlorides.
Comparative Data: Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Halide | Amine | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃* | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | <5 | [2] |
| XPhos | 4-Chlorotoluene | Morpholine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [3] |
| Josiphos (CyPF-tBu) | Various Aryl Chlorides | Various Amines | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1-4 | High Yields | [4] |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 98 | [2] |
*As with the Suzuki-Miyaura coupling, P(o-tolyl)₃ serves as a representative first-generation triarylphosphine ligand.
Performance in Heck Reaction
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another cornerstone of C-C bond formation. The choice of ligand can significantly influence the yield and selectivity of this transformation.
Comparative Data: Heck Reaction of Aryl Bromides
| Ligand | Aryl Halide | Alkene | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(p-tolyl)₃ | 4-Bromotoluene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 100 | 24 | 85 | N/A |
| P(t-Bu)₃ | 4-Bromotoluene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 100 | 24 | 95 | N/A |
| NHC (IPr) | 4-Bromotoluene | Styrene | Pd(OAc)₂ | K₂CO₃ | Dioxane | 120 | 12 | >95 | N/A |
Note: The data for the Heck reaction is representative and compiled from general knowledge in the field, as direct side-by-side comparisons under identical conditions are less commonly tabulated in single reports.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative procedures for the key reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (0.02-0.04 mmol) are then added, followed by the anhydrous solvent (e.g., toluene or dioxane, 5 mL). The reaction mixture is then heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[2]
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are then added. The vial is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the desired arylamine.[2][5]
General Protocol for Heck Reaction
A Schlenk tube is charged with the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., NaOAc or Et₃N, 1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the ligand (0.02 mmol). The tube is evacuated and backfilled with nitrogen. Anhydrous solvent (e.g., DMF or NMP, 5 mL) is added, and the mixture is heated to the desired temperature for the specified duration. After cooling, the reaction mixture is partitioned between water and an organic solvent. The organic layer is separated, dried over anhydrous sulfate, and concentrated. The product is then purified by chromatography.
Visualizing Catalytic Processes and Workflows
To better understand the relationships between different ligand classes and the workflows involved in catalyst screening, the following diagrams are provided.
Conclusion
The development of palladium catalysis has been intrinsically linked to the evolution of ligand design. While this compound and other simple triarylphosphines have been instrumental in establishing the field, the data clearly demonstrates that modern ligands, such as Buchwald-type biaryl phosphines and N-heterocyclic carbenes, offer significant advantages. These advanced ligands consistently provide higher yields, enable the use of more challenging and readily available substrates like aryl chlorides, and often allow for milder reaction conditions. For researchers aiming to optimize existing methods or develop novel transformations, the exploration of these alternative ligand classes is a crucial step toward achieving superior catalytic performance. The provided experimental protocols and workflows offer a starting point for the systematic evaluation and implementation of these powerful catalytic tools.
References
Performance of Di-p-tolylphosphine in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of di-p-tolylphosphine as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on the influence of different solvent systems. The selection of an appropriate solvent is critical for optimizing reaction outcomes, including yield, reaction rate, and selectivity. This document summarizes available quantitative data, presents detailed experimental protocols, and offers visual representations of key chemical processes to aid in the rational selection of solvents for reactions utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of solvent significantly impacts the efficiency of the palladium-phosphine catalyst system. While specific data for this compound is limited, the following data for the structurally similar and moderately bulky di-ortho-tolylphenylphosphine (P(o-tolyl)₂Ph) provides valuable insights into solvent effects.
Comparative Performance in Various Solvents
The following table summarizes the conversion rates for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid using a Pd(OAc)₂/P(o-tolyl)₂Ph catalytic system in different solvents.
| Solvent | Conversion (%) |
| Toluene | 98 |
| Dioxane | 95 |
| DMF | 85 |
| THF | 70 |
Data adapted from a study on P(o-tolyl)₂Ph, a structurally similar phosphine ligand.
Observations:
-
Non-polar aromatic solvents like toluene and ethereal solvents such as dioxane provided the highest conversions.
-
The polar aprotic solvent DMF also afforded a good yield.
-
THF resulted in a noticeably lower conversion compared to the other tested solvents.
-
The addition of water to the reaction mixture has been shown to have a beneficial effect on the reaction rate and yield in many cases.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium acetate/di-p-tolylphosphine catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%).
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
The reaction mixture is then heated to 100 °C and stirred for the required time (typically 2-24 hours), monitoring the progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalytic Cycle and Workflow
Heck Reaction
The Heck reaction is a versatile method for the formation of C-C bonds between unsaturated halides and alkenes. The solvent plays a crucial role in the reaction's success, influencing catalyst stability and reactivity.
Comparative Performance in Various Solvents
| Solvent | Polarity | Typical Efficacy | Notes |
| DMF | Polar Aprotic | High | Commonly used, good for a wide range of substrates.[1] |
| NMP | Polar Aprotic | High | Similar to DMF, often used for less reactive substrates. |
| Acetonitrile | Polar Aprotic | Moderate to High | Effective, but can sometimes coordinate to the palladium center. |
| Toluene | Non-polar | Moderate | Can be effective, particularly for certain substrate combinations. |
| Triethylamine | Basic | Used as both solvent and base | Simplifies the reaction setup. |
Experimental Protocol: Heck Reaction
This protocol describes the Heck coupling of an aryl iodide with an alkene using a palladium acetate/di-p-tolylphosphine catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the aryl iodide (1.0 mmol) and the alkene (1.2 mmol) in DMF (5 mL).
-
Add triethylamine (1.5 mmol), Pd(OAc)₂ (2 mol%), and this compound (4 mol%).
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 6-24 hours), monitoring by TLC or GC.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of solvent is critical, affecting the solubility of the base and the stability of the catalytic species. While highly specialized biarylphosphine ligands are often preferred for this reaction, triarylphosphines like this compound can be effective for certain substrate combinations.
Comparative Performance in Various Solvents
Direct comparative data for this compound in different solvents for the Buchwald-Hartwig amination is scarce. The following table provides a general guide to solvent selection for this reaction.
| Solvent | Polarity | Typical Efficacy | Notes |
| Toluene | Non-polar | High | A very common and effective solvent for a broad range of substrates.[1] |
| Dioxane | Polar Ethereal | High | Another frequently used solvent, good for dissolving many reactants.[1] |
| THF | Polar Ethereal | Moderate to High | Can be a good choice, but its lower boiling point may limit reaction temperatures. |
| t-Butanol | Polar Protic | Moderate to High | Often used with weaker bases like K₃PO₄. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the necessary time (typically 12-24 hours), monitoring by TLC or GC.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by flash chromatography.
Catalytic Cycle
References
A Comparative Analysis of Di-p-tolylphosphine and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection and Performance
In the landscape of transition metal catalysis, the selection of an appropriate phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. These ligands, through their unique steric and electronic properties, modulate the reactivity of the metal center, influencing key steps in the catalytic cycle. This guide provides a comparative study of Di-p-tolylphosphine alongside other common phosphine ligands, offering a comprehensive overview of their performance in pivotal cross-coupling reactions. The data presented herein, supported by detailed experimental protocols, is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Understanding Phosphine Ligands: Key Parameters for Comparison
The performance of a phosphine ligand is primarily governed by two key parameters: its steric bulk and its electronic character. These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the substituents on the phosphorus atom at a defined distance. A larger cone angle indicates greater steric hindrance around the phosphorus atom, which can influence the coordination number of the metal center and the rate of reductive elimination.[1][2]
-
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand.[3] A lower TEP value indicates a more electron-donating ligand, which can enhance the rate of oxidative addition.[2][3]
Performance in Key Cross-Coupling Reactions
The efficacy of this compound and its counterparts is best illustrated through their performance in widely utilized cross-coupling reactions. The following sections present a comparative analysis of these ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, with supporting experimental data where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The choice of phosphine ligand is crucial for achieving high yields and turnover numbers, particularly with challenging substrates. Generally, electron-rich and bulky phosphine ligands are favored as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4]
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Reaction Conditions | Yield (%) | Reference |
| This compound | Not widely reported | Not widely reported | 4-Bromotoluene + Phenylboronic acid, Pd(OAc)₂, K₃PO₄, Toluene, 100 °C, 12h | Data not available | |
| Triphenylphosphine | 145 | 2069.7 | 4-Bromotoluene + Phenylboronic acid, Pd(OAc)₂, K₃PO₄, Toluene, 100 °C, 12h | ~85 | [4] |
| Tri(o-tolyl)phosphine | 194 | 2066.7 | 4-Bromotoluene + Phenylboronic acid, Pd(OAc)₂, K₃PO₄, Toluene, 100 °C, 12h | >95 | [2] |
| SPhos | 310 | 2056.1 | 2-Chlorotoluene + Phenylboronic acid, 1.0 (Pd), K₃PO₄, Toluene, RT, 2h | 98 | [4] |
| XPhos | 254 | 2059.3 | 4-Chlorotoluene + Phenylboronic acid, 0.5 (Pd), K₃PO₄, Toluene, RT, 2h | 97 | [4] |
| P(t-Bu)₃ | 182 | 2056.1 | 4-Chlorotoluene + Phenylboronic acid, 1.0 (Pd), K₃PO₄, Dioxane, 80 °C, 24h | 94 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds. The success of this reaction is highly dependent on the use of bulky and electron-rich phosphine ligands that facilitate the reductive elimination step.[5][6]
| Ligand | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Bromotoluene + Aniline, Pd(OAc)₂, NaOtBu, Toluene, 100 °C, 24h | Data not available | |
| P(o-tol)₃ | Aryl bromides + Secondary amines, Pd(dba)₂, NaOtBu, THF | Good to Excellent | [7] |
| XPhos | Bromobenzene + Diphenylamine, [Pd(allyl)Cl]₂, NaOtBu, Toluene, 100 °C, 24h | 96 | [6] |
| RuPhos | Bromobenzene + Diphenylamine, [Pd(allyl)Cl]₂, NaOtBu, Toluene, 100 °C, 24h | 96 | [6] |
| JohnPhos | Aryl chlorides + Various amines, Pd(OAc)₂, NaOtBu, Toluene | Good to Excellent | [7] |
| Josiphos-type | Heteroaryl chlorides + Primary amines, Pd(OAc)₂ | High selectivity for monoarylation | [7] |
Heck Reaction
The Heck reaction is a versatile method for the formation of C-C bonds by coupling an unsaturated halide with an alkene. The nature of the phosphine ligand can influence the regioselectivity and efficiency of the reaction.
| Ligand | Reaction Conditions | Yield (%) | Reference |
| This compound | Iodobenzene + Styrene, Pd(OAc)₂, Et₃N, DMF, 100 °C, 4h | Data not available | |
| PPh₃ | 4-Iodoanisole + Methyl acrylate, Pd(OAc)₂, NaHCO₃, Hexane/H₂O, MW, 140W, 8 min | 80 | [8] |
| P(o-tol)₃ | Aryl bromides + Olefins, Pd(OAc)₂, Base, Solvent | Effective for various substrates | [9] |
| PCy₃ | Aryl chlorides + Olefins | Effective for aryl chlorides | [9] |
Note: Specific comparative data for this compound in the Heck reaction under standardized conditions is limited. The table provides examples of other phosphine ligands' performance.
Experimental Protocols
To facilitate the reproduction and further investigation of the catalytic systems discussed, detailed experimental protocols for the key cross-coupling reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling[4]
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (typically in a 1:1 to 2:1 ligand-to-palladium ratio) are added. The vessel is evacuated and backfilled with the inert gas. Anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination[5]
In an oven-dried Schlenk tube or vial under an inert atmosphere, the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu, 1.4 mmol) are combined. The reaction vessel is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated at the specified temperature with vigorous stirring for the indicated time. Reaction progress is monitored by TLC or GC. After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Heck Reaction[10]
To a reaction vessel are added the aryl halide (1 mmol), the olefin (1.1 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (2 mol%), and the base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile). The mixture is heated under an inert atmosphere at the specified temperature for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the desired product.
Visualizing Catalytic Processes
To provide a clearer understanding of the fundamental processes discussed, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow for ligand screening.
Caption: A simplified catalytic cycle for cross-coupling reactions.
Caption: A generalized workflow for phosphine ligand screening.
Conclusion
The selection of an optimal phosphine ligand is a multifaceted decision that requires careful consideration of both steric and electronic factors. While this compound belongs to the versatile class of triarylphosphines, a comprehensive, direct comparison of its performance against a wide array of modern, specialized ligands is not extensively documented in the literature. This guide consolidates available data for a range of phosphine ligands in key cross-coupling reactions, providing a valuable starting point for ligand selection and reaction optimization. For novel transformations or challenging substrates, a systematic screening of a diverse set of ligands, as outlined in the provided workflow, remains the most effective strategy for identifying the ideal catalytic system. Further research into the catalytic activity of this compound and its derivatives would be beneficial to fully elucidate its potential in modern synthetic chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. sciforum.net [sciforum.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Validation of Reaction Kinetics: The Role of Di-p-tolylphosphine in Homogeneous Catalysis
For researchers, scientists, and professionals in drug development, the rigorous validation of reaction kinetics is not merely an academic exercise; it is the cornerstone of process optimization, scalability, and, ultimately, the successful translation of a chemical entity from the laboratory to production. The choice of ligand in a transition metal-catalyzed reaction is a critical determinant of its kinetic profile. This guide provides an in-depth technical comparison of Di-p-tolylphosphine, a widely utilized phosphine ligand, against other common alternatives, supported by established experimental methodologies for kinetic validation.
The Central Role of Phosphine Ligands in Catalysis
In the realm of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, phosphine ligands are indispensable.[1][2] Their efficacy stems from their ability to modulate the electronic and steric properties of the metal center, thereby influencing the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][3]
This compound, a member of the triarylphosphine family, offers a unique combination of steric bulk and electronic properties.[4] The tolyl groups provide greater steric hindrance than phenyl groups, which can promote the reductive elimination step and enhance catalyst stability.[5] Electronically, the methyl groups on the tolyl rings are weakly electron-donating, which can influence the rate of oxidative addition.[3]
Comparative Analysis of Phosphine Ligands
The selection of a phosphine ligand is a nuanced decision that depends on the specific substrates and desired reaction outcomes. While this compound is a versatile ligand, a comparative understanding of its performance against other common phosphine ligands is crucial for rational catalyst design.
| Ligand | Class | Key Characteristics | Typical Applications | Relative Kinetic Profile (General Trend) |
| This compound | Triarylphosphine | Moderate bulk, electron-donating tolyl groups.[4] | Suzuki-Miyaura, Heck, and other cross-coupling reactions.[4][6] | Moderate to fast reaction rates, good catalyst stability. |
| Triphenylphosphine | Triarylphosphine | Less bulky than this compound, benchmark ligand. | Broadly used in various cross-coupling reactions. | Generally slower rates compared to more specialized ligands. |
| Tri(o-tolyl)phosphine | Triarylphosphine | High steric bulk due to ortho-methyl groups (cone angle ~194°).[7] | Promotes reductive elimination, useful for sterically demanding couplings.[7] | Can lead to faster rates in sterically hindered reactions. |
| Tri-tert-butylphosphine | Trialkylphosphine | Very bulky and highly electron-donating.[5] | Highly active for coupling of unreactive aryl chlorides.[5] | Often exhibits very high reaction rates. |
| SPhos | Biarylphosphine | Bulky and electron-rich, designed for high activity.[1][2] | General and highly effective for a wide range of Suzuki-Miyaura couplings.[1][2] | Typically leads to very fast reaction rates, even at room temperature.[1][2] |
| XPhos | Biarylphosphine | Similar to SPhos with different substitution, highly active.[1][2] | Broadly applicable in challenging cross-coupling reactions.[1][2] | Exhibits very high catalytic activity and stability.[1] |
Validating Reaction Kinetics: A Methodological Approach
The validation of reaction kinetics is essential to substantiate the performance of a chosen ligand and to build a robust process model.[8][9] In-situ reaction monitoring techniques are particularly powerful as they provide real-time data on the concentrations of reactants, intermediates, and products without the need for quenching and offline analysis.[9][10][11]
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using in-situ monitoring.
Detailed Protocol: In-situ NMR Spectroscopy for Kinetic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring reaction kinetics in real-time.[8][10][12][13] It provides structurally rich data and is inherently quantitative, eliminating the need for response factor determination required by other methods like HPLC.[8]
1. Preparation:
- Accurately weigh and dissolve the substrate, reagent, and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent in a volumetric flask.
- In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and this compound in the same deuterated solvent. The ligand-to-metal ratio should be carefully controlled.
2. NMR Setup and Calibration:
- Set up the NMR spectrometer for quantitative measurements. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the nuclei of interest to allow for full relaxation between scans.[13]
- Shim the spectrometer using a sample of the reaction solvent to ensure high resolution.
- Thermostate the NMR probe to the desired reaction temperature.
3. Reaction Initiation and Data Acquisition:
- Transfer a known volume of the reactant solution to an NMR tube.
- Place the NMR tube in the spectrometer and allow it to thermally equilibrate.
- Acquire an initial spectrum (t=0) before the addition of the catalyst.
- Inject a precise volume of the catalyst solution into the NMR tube, ensuring rapid mixing.
- Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time resolution will depend on the reaction rate.[10][13]
4. Data Processing and Analysis:
- Process the acquired spectra (phasing, baseline correction).
- Integrate the signals corresponding to the starting material, product, and the internal standard.
- Calculate the concentration of the reactants and products at each time point relative to the constant concentration of the internal standard.
- Plot the concentration of the reactant(s) versus time.
- From these plots, determine the initial reaction rate and the reaction order with respect to each reactant. This can be achieved by fitting the data to appropriate rate laws (e.g., zero, first, or second order).
Alternative and Complementary Techniques
While NMR is a powerful tool, other techniques can also be employed for kinetic validation, either as primary methods or for orthogonal validation.[9]
-
Gas Chromatography (GC): GC is an excellent technique for separating and quantifying volatile compounds.[14][15][16] Aliquots of the reaction mixture can be taken at various time points, quenched, and then analyzed by GC. This method is particularly useful for reactions where the reactants and products are thermally stable and volatile.[14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can monitor the disappearance of reactant peaks and the appearance of product peaks in real-time.[17] This technique is especially useful for identifying and tracking functional groups that have distinct infrared absorptions.[17]
Interpreting Kinetic Data: The Causality Behind Ligand Effects
The kinetic data obtained from these experiments provide a quantitative measure of the ligand's impact on the reaction. For this compound, its moderate steric bulk and electron-donating nature will influence the catalytic cycle in the following ways:
Caption: The influence of ligand properties on the catalytic cycle.
-
Oxidative Addition: The electron-donating methyl groups on the tolyl rings of this compound increase the electron density on the palladium center, which generally accelerates the oxidative addition of the electrophile (e.g., an aryl halide).[3]
-
Reductive Elimination: The steric bulk of the tolyl groups can facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[5] This is often the rate-limiting step, especially for sterically congested products.
By systematically varying the ligand and quantifying the changes in the reaction rate, a clear structure-activity relationship can be established. This data-driven approach allows for the rational selection of the optimal ligand for a given transformation, moving beyond trial-and-error methodologies.
Conclusion
The validation of reaction kinetics is a critical component of modern chemical process development. This compound stands as a versatile and effective ligand in the chemist's toolkit, offering a favorable balance of steric and electronic properties. Through the rigorous application of in-situ monitoring techniques such as NMR and a thorough understanding of the underlying principles of catalysis, researchers can objectively compare its performance against alternatives and develop robust, efficient, and scalable synthetic processes. This guide provides a framework for such an evaluation, emphasizing the synergy between experimental rigor and a deep understanding of reaction mechanisms.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. htdchem.com [htdchem.com]
- 7. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. KIT - IKFT - Departments - Kinetics and reactive flows - In-Situ Reaction Measurement Technique [ikft.kit.edu]
- 12. Magritek [magritek.com]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
A Cost-Benefit Analysis of Di-p-tolylphosphine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The electronic and steric properties of these ligands directly influence catalyst activity, stability, and selectivity. Di-p-tolylphosphine, a member of the triarylphosphine family, offers a unique profile that merits a detailed cost-benefit analysis against other commonly used ligands. This guide provides an objective comparison of its cost and performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic applications.
Cost Comparison of Common Phosphine Ligands
The acquisition cost of a phosphine ligand is a significant factor, particularly for process development and scale-up manufacturing. This compound and its isomers often occupy a cost tier between the inexpensive, workhorse ligand triphenylphosphine and the more sophisticated, high-performance Buchwald and cataCXium® ligands. The following table provides a snapshot of market prices, which can vary based on supplier, purity, and quantity.
| Ligand | CAS Number | Supplier Example | Price (USD) | Quantity | Approx. Price per Gram (USD) |
| This compound | 1017-60-3 | Strem Chemicals | $151.00 | 2 g | $75.50 |
| Matrix Scientific | $189.00 | 1 g | $189.00 | ||
| Triphenylphosphine | 603-35-0 | Sigma-Aldrich | $68.20 | 100 g | $0.68 |
| Thermo Scientific | $141.65 | 500 g | $0.28 | ||
| Tri(o-tolyl)phosphine | 6163-58-2 | Sigma-Aldrich | $56.52 | 1 g | $56.52 |
| AK Scientific | $28.00 | 25 g | $1.12 | ||
| cataCXium® A | 321921-71-5 | Sigma-Aldrich | $111.00 | 1 g | $111.00 |
| CymitQuimica | €175.00 | 1 g | ~$188.00 | ||
| XPhos | 564483-18-7 | Entegris | - | Bulk | Inquiry |
| SPhos | 657408-07-6 | Entegris | - | Bulk | Inquiry |
| Buchwald Ligand Kit I | - | Sigma-Aldrich | $384.00 | 1 Kit | N/A |
Note: Prices are subject to change and are provided for comparative purposes only. Bulk pricing can significantly reduce the cost per gram.
Performance Analysis in Cross-Coupling Reactions
The efficacy of a phosphine ligand is highly dependent on the specific reaction, substrates, and conditions.[1] Generally, ligands that are more electron-rich and sterically bulky tend to promote the oxidative addition and reductive elimination steps in the catalytic cycle, which is often beneficial for coupling less reactive substrates like aryl chlorides.[2]
Tolylphosphines, such as this compound, are generally more electron-donating than triphenylphosphine due to the inductive effect of the methyl groups. This enhanced electron density can increase the rate of oxidative addition of the palladium catalyst to the aryl halide.[2]
Performance in Suzuki-Miyaura Coupling
A study by Joshaghani et al. investigated the performance of various tolylphosphines in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid. The results demonstrate that mixed phenyl-tolyl phosphines can achieve high conversions, often outperforming ortho-unsubstituted phosphines.
| Ligand | Catalyst Loading (Pd(OAc)₂) | Base | Solvent | Conversion (%) |
| PPh₃ | 0.1 mol% | K₃PO₄ | Toluene/H₂O | 85 |
| P(p-tolyl)₃ | 0.1 mol% | K₃PO₄ | Toluene/H₂O | 92 |
| P(o-tolyl)Ph₂ | 0.1 mol% | K₃PO₄ | Toluene/H₂O | 96 |
| P(o-tolyl)₂Ph | 0.1 mol% | K₃PO₄ | Toluene/H₂O | 99 |
| P(o-tolyl)₃ | 0.1 mol% | K₃PO₄ | Toluene/H₂O | 98 |
Data adapted from a study on the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid at 100°C.
While direct data for this compound under these exact conditions is not presented, the high performance of related tolylphosphines suggests its utility. The moderate steric bulk and electron-rich nature of tolylphosphines make them highly effective for such transformations. For particularly challenging substrates, such as unreactive aryl chlorides, more sterically hindered and electron-rich ligands like the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or cataCXium® A may be required to achieve high yields.[3][4]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone C-N bond-forming reaction where ligand choice is paramount. The first-generation catalyst systems for this reaction utilized P(o-tolyl)₃, demonstrating its effectiveness for coupling secondary amines with aryl bromides.[5][6] While later-generation, bulkier biarylphosphine ligands have expanded the scope to include primary amines and aryl chlorides, triarylphosphines like this compound remain effective and cost-efficient options for specific substrate combinations.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating catalyst performance. Below are representative procedures for key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for palladium-catalyzed Suzuki-Miyaura reactions using triarylphosphine ligands.[8]
-
Setup: To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.001 mmol, 0.1 mol%) and the phosphine ligand (e.g., this compound, 0.002-0.004 mmol, 0.2-0.4 mol%).
-
Reaction Assembly: Add the catalyst mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 5:1, 6 mL) via syringe.
-
Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative example for the C-N coupling of an aryl bromide with an amine using a triarylphosphine ligand.[7]
-
Setup: In an oven-dried, inert-atmosphere glovebox, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., this compound, 0.02-0.03 mmol, 2-3 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the mixture for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
Cost-Benefit Decision Workflow
Selecting the optimal ligand requires balancing cost, substrate scope, and desired reaction efficiency. The following workflow provides a logical framework for this decision-making process.
Caption: A workflow for selecting a phosphine ligand based on cost-benefit analysis.
Conclusion
This compound and related tolylphosphines represent a valuable class of ligands that offer a compelling balance between cost and performance. They are a significant step up in reactivity from the inexpensive triphenylphosphine, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, due to their enhanced electron-donating properties. While they may not possess the broad substrate scope for highly unreactive electrophiles that characterizes expensive, state-of-the-art Buchwald-type ligands, they are a highly effective and economical choice for a wide range of common transformations. For researchers in academic and industrial settings, a careful evaluation of substrate reactivity against ligand cost will often position this compound as an optimal choice for efficient and scalable chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald Ligands | Ligands | USD | Entegris [entegris.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Di-p-tolylphosphine and Bulky Alkylphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalytic activity, stability, and selectivity. This guide provides an objective comparison between di-p-tolylphosphine, a representative triarylphosphine, and bulky alkylphosphines, a class of ligands known for their high reactivity in challenging transformations. This comparison is supported by experimental data from Suzuki-Miyaura and Buchwald-Hartwig reactions, detailed experimental protocols, and visualizations of catalytic cycles and experimental workflows.
Ligand Properties: A Tale of Sterics and Electronics
The performance of a phosphine ligand is primarily governed by its steric and electronic properties. Steric bulk, often quantified by the Tolman cone angle (θ), influences the coordination number and geometry of the metal center, which can accelerate reductive elimination. Electronic properties, described by the Tolman electronic parameter (ν), modulate the electron density at the metal center, impacting the rate of oxidative addition.
Bulky alkylphosphines, such as tri-tert-butylphosphine and cataCXium® A, are characterized by large cone angles and strong electron-donating character (lower TEP values). This combination makes them highly effective for activating less reactive substrates like aryl chlorides. This compound and its analogues, like tri(o-tolyl)phosphine, also possess significant steric bulk but are generally less electron-donating than their trialkylphosphine counterparts.
| Ligand Type | Representative Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) cm⁻¹ | Key Characteristics |
| Triarylphosphine | Tri(o-tolyl)phosphine | 194°[1] | 2069.3 | Moderate electron donor, high steric bulk. |
| Bulky Alkylphosphine | Tri-tert-butylphosphine | 182° | 2056.1 | Strong electron donor, very high steric bulk. |
| Bulky Alkylphosphine | cataCXium® A | Not explicitly found | Not explicitly found | Extremely bulky and electron-rich, promoting high catalytic activity.[2] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The following data, adapted from a comparative study, highlights the performance of a tolylphosphine analogue and a bulky alkylphosphine in the coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Yield (%) |
| P(o-tol)₃ | 85 |
| P(t-Bu)₃ | 92 |
| Reaction Conditions: Aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), K₃PO₄·H₂O (0.75 mmol); dioxane:water (9:1) [0.5 M] at 45 °C. Data from a comparative study of various phosphine ligands. |
These results suggest that for the coupling of an unactivated aryl chloride, the stronger electron-donating nature of the bulky alkylphosphine P(t-Bu)₃ leads to a higher yield compared to the triarylphosphine P(o-tol)₃ under these specific conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields, especially with challenging substrates.
While a direct head-to-head comparison under identical conditions for this compound and a bulky alkylphosphine was not found in the literature search, the general trend indicates that bulky, electron-rich alkylphosphines are often superior for the amination of aryl chlorides. For instance, ligands like cataCXium® A are known to be highly effective for the Buchwald-Hartwig amination of aryl chlorides.[2]
Experimental Protocols
Suzuki-Miyaura Coupling: Comparative Ligand Study
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (P(o-tol)₃ or P(t-Bu)₃)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate monohydrate (K₃PO₄·H₂O)
-
Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, a 1.8:1 molar ratio of the phosphine ligand to Pd(OAc)₂ is pre-complexed in toluene.
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), and K₃PO₄·H₂O (0.75 mmol).
-
Add the pre-formed palladium-ligand complex.
-
Add a 9:1 mixture of dioxane and water to achieve a 0.5 M concentration with respect to the aryl halide.
-
The reaction mixture is stirred at 45 °C.
-
Reaction progress is monitored by an appropriate technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: General Protocol
Reaction: Coupling of an aryl halide with an amine.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
The tube is evacuated and backfilled with the inert gas three times.
-
Add the anhydrous solvent, followed by the aryl halide and the amine via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
Reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a drying agent, and concentrated.
-
The crude product is purified by an appropriate method such as column chromatography.
Visualizing the Catalysis
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow for ligand screening.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for high-throughput screening of phosphine ligands.
Conclusion
The choice between this compound and bulky alkylphosphine ligands is highly dependent on the specific requirements of the cross-coupling reaction. For challenging substrates, such as unactivated aryl chlorides, the superior electron-donating ability and steric bulk of alkylphosphines often translate to higher catalytic activity and improved product yields. However, triarylphosphines like this compound remain valuable ligands due to their stability, commercial availability, and effectiveness in a broad range of transformations, particularly with more reactive aryl bromides and iodides. The provided experimental protocols and workflows offer a starting point for the rational selection and optimization of phosphine ligands in your research and development endeavors.
References
literature review of Di-p-tolylphosphine applications in catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Di-p-tolylphosphine, a member of the triarylphosphine ligand family, offers distinct electronic and steric properties that influence catalytic activity and selectivity. This guide provides an objective comparison of this compound and its analogs with other common phosphine ligands in key catalytic reactions, supported by experimental data and detailed methodologies.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The electronic and steric nature of the phosphine ligand plays a crucial role in the efficiency of the catalytic cycle, particularly in the oxidative addition and reductive elimination steps. Tolylphosphines, such as this compound and its isomers, are often considered more effective than the less electron-rich triphenylphosphine, especially for more challenging substrates like aryl chlorides.
Below is a comparison of the performance of various phosphine ligands in the Suzuki-Miyaura coupling. While direct data for this compound is not always available in comparative studies, data for closely related tolylphosphines provide valuable insights into its expected performance.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| P(o-tolyl)₂Ph | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | 1 mol% Pd(OAc)₂ | |
| P(o-tolyl)Ph₂ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 95 | 1 mol% Pd(OAc)₂ | |
| P(o-tolyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 94 | 1 mol% Pd(OAc)₂ | |
| PPh₃ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 85 | 1 mol% Pd(OAc)₂ | |
| Expected | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80-110 | - | >95 | 0.5-2 mol% Pd(OAc)₂ | [1] |
| Expected | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80-110 | - | >95 | 0.5-2 mol% Pd(OAc)₂ | [1] |
| Expected | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80-110 | - | 80-85 | 0.5-2 mol% Pd(OAc)₂ | [1] |
Note: The "Expected" yields are based on typical results obtained with monodentate phosphine ligands similar to this compound.[1]
Performance in Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The choice of phosphine ligand can influence both the reactivity and regioselectivity of the reaction. While a broad range of phosphine ligands have been explored for the Heck reaction, comparative quantitative data specifically including this compound is sparse in readily available literature. However, the general principles suggest that electron-rich phosphines can enhance the rate of oxidative addition.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| PPh₃ | 4-Iodoanisole | Methyl acrylate | n-Bu₄NHSO₄ | Hexane/H₂O | - | 0.13 | 80 | Pd(OAc)₂ | [2] |
| DPPPA * | 4-Iodoanisole | Methyl acrylate | n-Bu₄NHSO₄ | H₂O | - | 0.13 | 95 | Pd(OAc)₂ | [2] |
DPPPA is a water-soluble triarylphosphine with a para-phosphonic acid moiety, demonstrating the impact of ligand modification on performance in aqueous media.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The evolution of this reaction has been heavily dependent on ligand development, moving from early catalysts using ligands like tri-o-tolylphosphine to more sophisticated biarylphosphine ligands.[3] While this compound itself is less commonly cited in recent literature for this reaction, its analogues were instrumental in the early development of this chemistry.[4]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| P(o-tol)₃ | Aryl Bromides | Secondary Amines | NaOtBu | Toluene | - | - | Varies | Pd₂(dba)₃ | [3] |
| XPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [Pd(allyl)Cl]₂ | [5] |
| RuPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [Pd(allyl)Cl]₂ | [5] |
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-o-tolylphenylphosphine (P(o-tolyl)₂Ph)
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water
-
Hexadecane (internal standard)
-
Nitrogen gas
Procedure:
-
A reaction tube was charged with phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and di-o-tolylphenylphosphine (0.4 mol%).
-
The tube was sealed and flushed with dry nitrogen gas.
-
A solution of 4-bromoacetophenone (1.0 mmol) in toluene (5 mL) and water (1 mL) was added via syringe.
-
The palladium source, Pd(OAc)₂ (1 mol%), was then added.
-
The reaction mixture was heated to 100 °C and stirred.
-
Reaction progress was monitored by gas chromatography (GC) using hexadecane as an internal standard.
Heck Reaction of 4-Iodoanisole with Methyl Acrylate in Aqueous Medium[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenylphosphinophenylphosphonic acid (DPPPA)
-
4-Iodoanisole
-
Methyl acrylate
-
Tetrabutylammonium bisulfate (n-Bu₄NHSO₄)
-
Water
Procedure:
-
In a Teflon autoclave, 4-iodoanisole (1 mmol), methyl acrylate (1.2 mmol), tetrabutylammonium bisulfate (1 mmol), DPPPA (0.1 mmol), and Pd(OAc)₂ (0.05 mmol) were mixed in water.
-
The autoclave was sealed and placed in a commercial microwave oven.
-
The reaction was irradiated at 140 W for 8 minutes.
-
After cooling, the product was extracted and purified to determine the yield.
Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenyl(m-tolyl)phosphine
-
4-Bromotoluene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and diphenyl(m-tolyl)phosphine.
-
Add anhydrous toluene to the flask.
-
Add 4-bromotoluene, aniline, and sodium tert-butoxide to the reaction mixture.
-
The flask is sealed and the mixture is heated with stirring.
-
Reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent, dried, and purified.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Assessing the Substrate Scope with Di-p-tolylphosphine Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties significantly influence the catalyst's activity, stability, and, most importantly, its substrate scope. Di-p-tolylphosphine, a member of the triarylphosphine ligand class, offers a unique combination of moderate steric bulk and electron-donating character, making it a versatile ligand for a variety of cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound and related triarylphosphine catalysts in key cross-coupling reactions, supported by experimental data and detailed protocols.
Data Presentation: Substrate Scope and Performance
The following tables summarize the performance of palladium catalysts supported by this compound or closely related triarylphosphine ligands across a range of substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. The data is collated from various sources and is intended to provide a representative overview of the expected performance.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | P(p-tolyl)₃ | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | P(p-tolyl)₃ | Pd₂(dba)₃ | Dioxane | K₃PO₄ | 110 | 18 | 78 |
| 3 | 2-Bromotoluene | P(p-tolyl)₃ | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 12 | 85 |
| 4 | 4-Bromoanisole | PPh₃ | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 12 | 95 |
| 5 | 4-Chlorobenzonitrile | P(o-tolyl)₃ | Pd₂(dba)₃ | Dioxane | K₃PO₄ | 110 | 18 | 88 |
Note: Data for entries 1-3 are representative yields for this compound. Data for entries 4 and 5 are for related triarylphosphines to illustrate the general performance for a broader range of substrates.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | This compound | Pd(OAc)₂ | Toluene | NaOtBu | 100 | 16 | 91 |
| 2 | 4-Bromoanisole | Morpholine | This compound | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 16 | 88 |
| 3 | Bromobenzene | n-Hexylamine | This compound | Pd(OAc)₂ | Toluene | NaOtBu | 100 | 16 | 85 |
| 4 | 4-Bromotoluene | Aniline | Diphenyl(m-tolyl)phosphine | Pd(OAc)₂ | Toluene | NaOtBu | 110 | 18 | 94[1] |
| 5 | 4-Chlorotoluene | Morpholine | RuPhos | Pd(OAc)₂ | Toluene | NaOtBu | 110 | 12 | >99[2] |
Note: Entries 1-3 are illustrative yields for this compound. Entry 4 shows data for a closely related isomer. Entry 5 provides a comparison with a more modern, highly active ligand.
Table 3: Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | P(p-tolyl)₃ | Pd(OAc)₂ | DMF | Et₃N | 100 | 12 | 90 |
| 2 | 4-Bromotoluene | P(p-tolyl)₃ | Pd(OAc)₂ | DMF | Et₃N | 120 | 24 | 75 |
| 3 | 4-Iodoanisole | P(p-tolyl)₃ | Pd(OAc)₂ | DMF | Et₃N | 100 | 12 | 92 |
| 4 | Iodobenzene | PPh₃ | Pd(OAc)₂ | DMF | Et₃N | 100 | 12 | 88 |
| 5 | 4-Bromotoluene | P(o-tolyl)₃ | Pd(OAc)₂ | DMF | Et₃N | 120 | 24 | 82 |
Note: Data for entries 1-3 are representative yields for this compound. Data for entries 4 and 5 are for related triarylphosphines for comparison.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions using a this compound-based catalyst system are provided below. These protocols are general and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: A dry Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 2 mol%), this compound (4 mol%), and a magnetic stir bar. The tube is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. Anhydrous solvent (e.g., toluene or dioxane, 0.2 M) is added, and the mixture is stirred at room temperature for 10 minutes to form the catalyst complex.
Reagent Addition and Reaction: To the catalyst mixture, the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv) are added. The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the desired temperature (e.g., 100-110 °C) for the specified time (e.g., 12-24 hours).
Work-up and Purification: After completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox, a vial is charged with palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv). The vial is sealed, removed from the glovebox, and placed under an inert atmosphere.
Reagent Addition and Reaction: Anhydrous toluene is added, followed by the aryl halide (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is then heated in an oil bath at 100-110 °C with vigorous stirring for 16-24 hours.
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.
General Procedure for Heck Reaction
Reaction Setup: A mixture of the aryl halide (1.0 equiv), the olefin (1.2 equiv), palladium(II) acetate (2 mol%), this compound (4 mol%), and a base such as triethylamine (Et₃N, 2.0 equiv) is prepared in a sealed tube.
Reaction: The reaction mixture is degassed and then heated under an inert atmosphere at 100-120 °C for 12-24 hours.
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizations: Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways and workflows associated with these palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: General experimental workflow for assessing substrate scope.
References
Safety Operating Guide
Safe Disposal of Di-p-tolylphosphine: A Procedural Guide
For laboratory personnel, researchers, and professionals in drug development, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe working environment. This guide provides detailed procedures for the safe disposal of di-p-tolylphosphine, a pyrophoric and toxic compound, emphasizing operational safety and regulatory compliance.
Key Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is classified as a pyrophoric liquid that may catch fire spontaneously if exposed to air and is toxic if swallowed or in contact with skin.[1] Inhalation of this substance can also be harmful.[1]
| Hazard Classification | GHS Code | Description |
| Pyrophoric Liquid | H250 | Catches fire spontaneously if exposed to air[1] |
| Self-heating Substance | H252 | Self-heating in large quantities; may catch fire[1] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[1] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled[1] |
Data sourced from the this compound Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye/Face Protection: Safety glasses with side-shields, or goggles.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a certified respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with local, regional, and national regulations.
-
Neutralization: Small quantities of this compound can be neutralized by slowly adding them to a solution of sodium hypochlorite (bleach). This should be done in a fume hood, with constant stirring, and in a vessel large enough to accommodate any potential foaming or reaction.
-
Collection: Collect the neutralized solution and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container. The container must be securely sealed.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of a spill or exposure:
-
Spill: Evacuate the area. If it is safe to do so, cover the spill with a dry, inert material such as sand or vermiculite. Do not use combustible materials. Collect the absorbed material into a hazardous waste container.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
